MDL12330A
Description
Properties
CAS No. |
82985-31-7 |
|---|---|
Molecular Formula |
C23H36N2 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
N-[(1R,2R)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine |
InChI |
InChI=1S/C23H36N2/c1-2-4-6-11-18-23(24-19-12-7-5-3-1)25-22-17-13-16-21(22)20-14-9-8-10-15-20/h8-10,14-15,21-22H,1-7,11-13,16-19H2,(H,24,25)/t21-,22-/m1/s1 |
InChI Key |
RTRIXVOSRYRSBP-FGZHOGPDSA-N |
Isomeric SMILES |
C1CCCCCC(=NCCCCC1)N[C@@H]2CCC[C@@H]2C3=CC=CC=C3 |
Canonical SMILES |
C1CCCCCC(=NCCCCC1)NC2CCCC2C3=CC=CC=C3 |
Synonyms |
MDL 12330A MDL-12,330A MDL-12330A MDL12330A N-(cis-2-phenylcyclopentyl)azacyclotridecan-2-imine.HCl RMI 12330 A RMI 12330A RMI 12330A, hydrochloride, (cis)-isome |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MDL 12330A
For Researchers, Scientists, and Drug Development Professionals
MDL 12330A, also known as RMI 12330A, is a widely utilized experimental compound historically classified as an inhibitor of adenylyl cyclase (AC).[1] This enzyme is critical in cellular signaling, responsible for the conversion of ATP to the second messenger, cyclic AMP (cAMP).[2][3] Consequently, MDL 12330A has been instrumental in elucidating the roles of the cAMP signaling pathway in a myriad of physiological processes. However, emerging research has unveiled a more complex pharmacological profile, revealing significant off-target effects that are crucial for the accurate interpretation of experimental outcomes. This guide provides a comprehensive overview of the multifaceted mechanism of action of MDL 12330A, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways.
Primary Mechanism of Action: Adenylyl Cyclase Inhibition
The principal and most frequently cited mechanism of action for MDL 12330A is the inhibition of adenylyl cyclase.[3] By directly or indirectly impeding the catalytic activity of this enzyme, MDL 12330A effectively reduces the intracellular synthesis of cAMP from ATP. The downstream consequences of this action are mediated through the canonical cAMP signaling cascade, which involves protein kinase A (PKA) and the exchange protein directly activated by cAMP (Epac).[2] A reduction in cAMP levels leads to decreased activation of PKA and Epac, thereby altering the phosphorylation state and activity of numerous downstream target proteins involved in processes ranging from gene transcription to cellular metabolism.[2][3]
Off-Target Effect: Blockade of Voltage-Dependent Potassium (KV) Channels
A significant body of evidence demonstrates that MDL 12330A possesses potent inhibitory effects on voltage-dependent potassium (KV) channels, an action independent of its impact on adenylyl cyclase.[2][4] This off-target activity is particularly prominent in excitable cells, such as pancreatic beta cells. The blockade of KV channels by MDL 12330A leads to a prolongation of action potential duration.[2][4] This extended depolarization phase enhances the influx of calcium ions (Ca2+) through voltage-gated calcium channels, resulting in a significant elevation of intracellular Ca2+ concentrations.[2][4] In the context of pancreatic beta cells, this surge in intracellular Ca2+ is a primary trigger for the potentiation of insulin secretion.[2][4]
The distinction between the AC-inhibitory and KV channel-blocking effects of MDL 12330A is critical. Studies comparing MDL 12330A with other AC inhibitors, such as SQ 22536, have been pivotal in dissecting these two mechanisms. While both compounds effectively inhibit forskolin-stimulated cAMP production, only MDL 12330A enhances insulin secretion, a direct consequence of its KV channel blockade.[2]
Other Reported Activities
In addition to its primary and major off-target effects, MDL 12330A has been reported to exhibit other pharmacological activities, including:
-
Inhibition of cAMP Phosphodiesterase: Some reports suggest that MDL 12330A can also inhibit cAMP phosphodiesterase, the enzyme responsible for the degradation of cAMP.[1] This action would theoretically counteract its AC inhibitory effects, and the physiological relevance of this finding in different cellular contexts remains to be fully elucidated.
-
Modulation of cGMP Metabolism: MDL 12330A has also been noted to influence cyclic GMP (cGMP) metabolism.
-
Non-specific Cellular Toxicity: In studies involving Müller glial cells, MDL 12330A was observed to have a non-specific toxic effect that reduced cell viability, suggesting that at certain concentrations, its effects may not be due to specific pathway inhibition.[5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from a study investigating the effects of MDL 12330A on pancreatic beta cells.
Table 1: Effect of MDL 12330A and SQ 22536 on Forskolin-Induced cAMP Elevation
| Treatment Condition (at 8.3 mM Glucose) | Intracellular cAMP Level (Relative to Control) |
| Control | Baseline |
| Forskolin (10 µM) | Significantly Elevated |
| Forskolin (10 µM) + MDL 12330A (10 µM) | Markedly Inhibited Elevation |
| Forskolin (10 µM) + SQ 22536 (10 µM) | Markedly Inhibited Elevation |
| Data adapted from Li et al., PLOS One, 2013.[2] |
Table 2: Effect of MDL 12330A and SQ 22536 on Insulin Secretion
| Treatment Condition (at 8.3 mM Glucose) | Insulin Secretion (Fold Change from Control) |
| Control | 1.0 |
| MDL 12330A (10 µmol/l) | 1.7 |
| SQ 22536 (10 µmol/l) | No Significant Effect |
| Data adapted from Li et al., PLOS One, 2013.[2][4] |
Experimental Protocols
The following are outlines of the key experimental methodologies used to characterize the mechanism of action of MDL 12330A.
1. Measurement of Intracellular cAMP Levels
-
Objective: To quantify the effect of MDL 12330A on adenylyl cyclase activity.
-
Methodology: Radioimmunoassay (RIA).
-
Pancreatic islets are isolated and cultured under specific glucose conditions (e.g., 2.8 mM or 8.3 mM).
-
Islets are pre-incubated with MDL 12330A or other inhibitors (e.g., SQ 22536) for a defined period.
-
Adenylyl cyclase is stimulated with an activator such as forskolin (10 µM).
-
The reaction is stopped, and the cells are lysed.
-
Intracellular cAMP levels in the cell lysates are quantified using a competitive cAMP radioimmunoassay kit.
-
2. Electrophysiology: Patch-Clamp Recording
-
Objective: To assess the effects of MDL 12330A on ion channel activity and membrane potential.
-
Methodology: Whole-cell patch-clamp technique.
-
Single pancreatic beta cells are isolated and placed in an extracellular recording solution.
-
A glass micropipette with an intracellular solution is used to form a high-resistance seal with the cell membrane.
-
The membrane patch is ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and recording of ionic currents.
-
To measure KV currents, the cell is held at a specific holding potential, and depolarizing voltage steps are applied.
-
MDL 12330A is applied to the cell via perfusion, and changes in KV currents and action potential duration are recorded and analyzed.
-
3. Intracellular Calcium Imaging
-
Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in response to MDL 12330A.
-
Methodology: Ca2+ Fluorescence Imaging.
-
Isolated pancreatic islets or single beta cells are loaded with a Ca2+-sensitive fluorescent indicator dye (e.g., Fura-2/AM).
-
The cells are placed on a perfusion chamber on the stage of an inverted microscope equipped for fluorescence imaging.
-
Cells are excited at specific wavelengths, and the emitted fluorescence is captured by a camera. The ratio of fluorescence intensities at different excitation wavelengths is used to calculate the intracellular Ca2+ concentration.
-
A baseline [Ca2+]i is established, after which MDL 12330A is perfused over the cells, and the resulting changes in [Ca2+]i are recorded over time.
-
Visual Representations of Signaling Pathways and Experimental Logic
Caption: Canonical mechanism of MDL 12330A via adenylyl cyclase inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Adenylyl Cyclase Inhibitor MDL-12,330A Potentiates Insulin Secretion via Blockade of Voltage-Dependent K+ Channels in Pancreatic Beta Cells | PLOS One [journals.plos.org]
- 3. MDL-12,330A hydrochloride [myskinrecipes.com]
- 4. The adenylyl cyclase inhibitor MDL-12,330A potentiates insulin secretion via blockade of voltage-dependent K(+) channels in pancreatic beta cells [pubmed.ncbi.nlm.nih.gov]
- 5. The adenylate cyclase inhibitor MDL-12330A has a non-specific effect on glycine transport in Müller cells from the retina - PubMed [pubmed.ncbi.nlm.nih.gov]
MDL12330A: A Technical Guide for Researchers on a Widely Used Adenylyl Cyclase Inhibitor
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
I. Introduction
MDL12330A, also known as RMI 12330A, is a cell-permeable compound widely utilized in biomedical research as an inhibitor of adenylyl cyclase (AC).[1] Adenylyl cyclases are a family of enzymes responsible for the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger involved in a myriad of cellular signaling pathways.[2] The ability of this compound to modulate cAMP levels has made it a valuable tool for investigating the physiological and pathological roles of the adenylyl cyclase/cAMP signaling cascade.[3] However, a growing body of evidence highlights significant off-target effects of this compound, which necessitates careful experimental design and interpretation of results.[4][5] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, quantitative data, detailed experimental protocols, and a critical discussion of its specificity and applications in research.
II. Chemical and Physical Properties
This compound is commercially available as a hydrochloride salt.[1][6] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | rel-N-[(1R,2R)-2-phenylcyclopentyl]-azacyclotridec-1-en-2-amine, monohydrochloride | [6] |
| Synonyms | RMI 12330A, cis-N-(2-Phenylcyclopentyl)azacyclotridec-1-en-2-amine HCl | [6][7] |
| Molecular Formula | C₂₃H₃₆N₂ · HCl | [6] |
| Molecular Weight | 377.0 g/mol | [6] |
| CAS Number | 40297-09-4 | [1][6] |
| Appearance | Crystalline solid | [6] |
| Purity | ≥98% (HPLC) | [1] |
| Solubility | DMF: 1 mg/ml, Ethanol: 1 mg/ml | [6] |
III. Mechanism of Action
A. Primary Target: Adenylyl Cyclase
This compound is characterized as a non-selective and irreversible inhibitor of adenylyl cyclase.[1] It acts to reduce the intracellular concentration of cAMP, thereby inhibiting the downstream signaling pathways mediated by effectors such as Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac).[4]
B. Off-Target Effects
A critical consideration when using this compound is its array of off-target activities. Notably, the compound has been shown to:
-
Inhibit cAMP and cGMP phosphodiesterases: This action can confound the interpretation of its effects on cyclic nucleotide levels.[8]
-
Block voltage-dependent K+ (KV) channels: In pancreatic beta-cells, this compound has been demonstrated to inhibit KV channels, leading to a prolongation of action potential duration, increased intracellular Ca2+ concentration, and potentiation of insulin secretion.[4][5][9] This effect is independent of its adenylyl cyclase inhibitory activity.[4]
-
Inhibit Na+/K+-ATPase: This has been documented as another of its pleiotropic effects.[10]
-
Block slow extracellular and store-operated Ca2+ entry into cells. [6]
These non-specific effects underscore the importance of using appropriate controls and complementary approaches to validate findings obtained with this compound.[4][11]
IV. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its use.
Caption: Inhibition of the Adenylyl Cyclase/cAMP Pathway by this compound.
Caption: Off-Target Effect of this compound in Pancreatic Beta-Cells.
Caption: General Experimental Workflow for Using this compound.
V. Quantitative Data Summary
The available quantitative data for this compound is somewhat limited, particularly concerning its potency against specific adenylyl cyclase isoforms. The table below summarizes the reported values.
| Parameter | Value | Cell/System | Conditions | Reference |
| IC₅₀ (Adenylyl Cyclase) | 250 µM | Not specified | Not specified | [1][7] |
| IC₅₀ (Adenylyl Cyclase) | ~20 µM (IC₅₀-₁) | Guinea pig ventricle (histamine-stimulated) | Not specified | [10] |
| IC₅₀ (Adenylyl Cyclase) | ~300 µM (IC₅₀-₂) | Guinea pig ventricle (histamine-stimulated) | Not specified | [10] |
| Effect on Insulin Secretion | 1.7-fold potentiation (at 10 µM) | Rat pancreatic beta-cells | In the presence of 8.3 mmol/l glucose | [4][5] |
VI. Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, primarily based on the study by Li et al. (2013) in rat pancreatic beta-cells.[4]
A. Measurement of cAMP Production in Rat Pancreatic Islets
-
Islet Incubation: Incubate 10 islets per tube for 1 hour in Krebs-Ringer bicarbonate buffer (KRBH) containing either 2.8 or 8.3 mmol/l glucose.
-
Phosphodiesterase Inhibition: To prevent cAMP degradation, supplement the KRBH buffer with 500 µmol/l isobutyl-1-methylxanthine (IBMX) and 100 µmol/l 4-(3-butoxy-4-methoxy-benzyl) imidazolidone (Ro 20–1724).[4]
-
Treatment: Add this compound, a positive control (e.g., forskolin), or vehicle to the incubation tubes as required.
-
cAMP Extraction: Following incubation, lyse the islets and extract the cAMP according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Quantification: Measure cAMP levels using a suitable method, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
B. Whole-Cell Patch-Clamp Recording
-
Cell Preparation: Seed isolated pancreatic beta-cells on glass coverslips and culture for 24 hours before the experiment.
-
Recording Configuration: Use the perforated whole-cell patch-clamp technique to measure outward K+ currents and action potentials.
-
Action Potential Elicitation: Elicit artificial action potentials by applying 4 ms, 150 pA current injections.[4]
-
Data Acquisition: Record baseline currents and action potentials before and after the application of this compound (e.g., 10 µM) to the same cell.
-
Data Analysis: Analyze changes in action potential duration (APD) and current-voltage relationships to determine the effect of this compound on ion channel activity.
C. Measurement of Intracellular Ca²⁺ ([Ca²⁺]i)
-
Cell Loading: Load primary pancreatic islet cells with a Ca²⁺ indicator dye, such as Fluo-4 AM.
-
Imaging: Use a laser scanning confocal microscope to measure fluorescence changes at room temperature.
-
Treatment: Perfuse the cells with a buffer containing 8.3 mM glucose and apply this compound (e.g., 10 µM).
-
Data Analysis: Calculate the ratio of fluorescence change (F/F₀) to represent the change in [Ca²⁺]i levels.[4]
D. Insulin Secretion Assay
-
Islet Incubation: Incubate islets in KRBH buffer with the desired glucose concentration (e.g., 8.3 mM).
-
Treatment: Add this compound or other test compounds and incubate at 37°C.
-
Sample Collection: Collect the supernatant for insulin measurement.
-
Insulin Quantification: Measure the insulin concentration in the supernatant using a radioimmunoassay (RIA).
-
Normalization: Normalize the secreted insulin values to the total insulin content of the islets.
VII. Applications in Research and Critical Considerations
This compound remains a widely used tool for implicating the adenylyl cyclase/cAMP pathway in various biological processes.[4][12][13] However, its utility is tempered by its lack of specificity.[10][11] When using this compound, researchers must:
-
Acknowledge and control for off-target effects: The potential for this compound to inhibit phosphodiesterases and ion channels necessitates the use of appropriate controls.[4]
-
Employ genetic knockdown or knockout: Where feasible, using techniques like siRNA or CRISPR/Cas9 to deplete specific adenylyl cyclase isoforms can provide more definitive evidence for the role of the cAMP pathway.
-
Interpret data with caution: The observed effects of this compound may not be solely attributable to adenylyl cyclase inhibition.[5] A thorough consideration of its pleiotropic actions is essential for accurate data interpretation.
VIII. Conclusion
This compound is a potent, cell-permeable, and irreversible inhibitor of adenylyl cyclase that has been instrumental in advancing our understanding of cAMP signaling. However, its significant and well-documented off-target effects, particularly on voltage-gated potassium channels and phosphodiesterases, present a major challenge for its use as a specific pharmacological probe. Researchers and drug development professionals must be acutely aware of these limitations and incorporate rigorous controls and complementary experimental approaches to validate their findings. By doing so, the scientific community can continue to leverage this compound as a valuable research tool while avoiding the pitfalls of misinterpreting its complex pharmacological profile.
References
- 1. MDL-12,330A, Hydrochloride [sigmaaldrich.com]
- 2. Biochemical Methods for Detection and Measurement of Cyclic AMP and Adenylyl Cyclase Activity | Springer Nature Experiments [experiments.springernature.com]
- 3. The Adenylyl Cyclase Inhibitor MDL-12,330A Potentiates Insulin Secretion via Blockade of Voltage-Dependent K+ Channels in Pancreatic Beta Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Adenylyl Cyclase Inhibitor MDL-12,330A Potentiates Insulin Secretion via Blockade of Voltage-Dependent K+ Channels in Pancreatic Beta Cells | PLOS One [journals.plos.org]
- 5. The adenylyl cyclase inhibitor MDL-12,330A potentiates insulin secretion via blockade of voltage-dependent K(+) channels in pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. MDL-12,330A hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibitors of Membranous Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The adenylate cyclase inhibitor MDL-12330A has a non-specific effect on glycine transport in Müller cells from the retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Adenylyl Cyclase α and cAMP Signaling Mediate Plasmodium Sporozoite Apical Regulated Exocytosis and Hepatocyte Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The controversial role of cAMP on amnionic prostaglandin release: effect of adenylate cyclase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Multifaceted Pharmacology of MDL12330A: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Clarifying the Nomenclature of RMI12330A and MDL12330A
In the landscape of pharmacological research, the compound N-(cis-2-phenyl-cyclopentyl)azacyclotridecan-2-imine hydrochloride has been a subject of study for its diverse biological activities. It is commonly referred to by two different nomenclatures: RMI12330A and this compound. These designations are synonymous and refer to the identical chemical entity.[1][2] This guide will utilize the more frequently cited "this compound" while acknowledging "RMI12330A" as an alternative name. This compound is a cell-permeable and irreversible inhibitor of adenylyl cyclase (AC), the enzyme responsible for the synthesis of the second messenger cyclic adenosine monophosphate (cAMP).[3] However, its pharmacological profile is more complex, with significant inhibitory effects on other key signaling proteins. This guide provides a comprehensive overview of the multifaceted actions of this compound, its on-target and off-target effects, and detailed experimental protocols for its study.
Core Pharmacological Activities
This compound is a non-selective inhibitor with at least three well-characterized molecular targets: adenylyl cyclases, cyclic nucleotide phosphodiesterases (PDEs), and voltage-gated potassium (K V) channels.[4][5] The interplay of these inhibitory activities can lead to complex and sometimes counterintuitive cellular responses.
Table 1: Summary of this compound's Primary Molecular Targets and In Vitro Efficacy
| Target | Action | Reported IC50 | Tissue/Cell Type | Reference |
| Adenylyl Cyclase (Histamine-stimulated) | Inhibition | 15 µM | Guinea-pig heart homogenates | [6] |
| Adenylyl Cyclase (General) | Inhibition | 250 µM | Not specified | [3] |
| cAMP Phosphodiesterase | Inhibition | Effective in 0.1-1 mM range | Rat and mouse kidney | [3] |
| cGMP Phosphodiesterase | Inhibition | Effective in 0.1-1 mM range | Rat and mouse kidney | [3] |
| Voltage-gated K+ (KV) Channels | Blockade | 7.22 µM | Rat pancreatic beta cells | [7] |
Signaling Pathways Modulated by this compound
The multiple targets of this compound result in a complex modulation of intracellular signaling pathways. While its primary classification is an adenylyl cyclase inhibitor, its effects on PDEs and ion channels can significantly alter the ultimate cellular outcome.
Adenylyl Cyclase and cAMP Signaling
This compound directly inhibits adenylyl cyclase, the enzyme that converts ATP to cAMP. This action is expected to decrease intracellular cAMP levels, thereby reducing the activity of downstream effectors such as Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).
References
- 1. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. RMI 12330A, an inhibitor of cyclic nucleotide phosphodiesterases and adenylate cyclase in kidney preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The adenylyl cyclase inhibitor MDL-12,330A potentiates insulin secretion via blockade of voltage-dependent K(+) channels in pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of RMI 12330A, a new inhibitor of adenylate cyclase on myocardial function and subcellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Adenylyl Cyclase Inhibitor MDL-12,330A Potentiates Insulin Secretion via Blockade of Voltage-Dependent K+ Channels in Pancreatic Beta Cells | PLOS One [journals.plos.org]
An In-depth Technical Guide to MDL12330A: Discovery, Mechanism, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
MDL12330A, also known as RMI 12330A, is a synthetic compound that has been instrumental in the study of cyclic nucleotide signaling. Initially identified as an inhibitor of adenylate cyclase, subsequent research has revealed a more complex pharmacological profile, including the inhibition of phosphodiesterases and significant off-target effects on ion channels. This guide provides a comprehensive overview of the discovery, history, and multifaceted mechanism of action of this compound. It details key experimental protocols for studying its effects on adenylate cyclase, phosphodiesterase, and ion channel activity, and presents quantitative data in structured tables for clarity. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its biological impact.
Discovery and History
This compound, chemically identified as cis-N-(2-phenylcyclopentyl)azacyclotridecan-2-imine hydrochloride, first emerged in the scientific literature in the late 1970s. A seminal study by Guellaen and colleagues in 1977 characterized RMI 12330 A as a potent inhibitor of adenylate cyclase in rat liver plasma membranes.[1] Their work demonstrated that the compound irreversibly inhibited the enzyme, affecting its maximal velocity without altering its affinity for the substrate, ATP.[1] This initial discovery positioned this compound as a valuable tool for investigating the role of the adenylate cyclase-cAMP signaling pathway in various physiological processes.
Subsequent research by Hunt and Evans in 1980 expanded on its mechanism of action, revealing that this compound also inhibits cyclic nucleotide phosphodiesterases (PDEs) in kidney preparations.[2] This dual inhibition of both the synthesis and degradation of cAMP highlighted the compound's complex interaction with cyclic nucleotide signaling pathways. These early studies laid the groundwork for the use of this compound as an experimental agent to modulate intracellular cAMP levels.
Mechanism of Action
On-Target Effects: Inhibition of Adenylate Cyclase and Phosphodiesterase
This compound was first characterized as an inhibitor of adenylate cyclase, the enzyme responsible for the conversion of ATP to cyclic AMP (cAMP).[1] The inhibition was found to be non-competitive and irreversible, suggesting a covalent modification of the enzyme or a very slow dissociation rate.[1] Later studies confirmed its inhibitory effect on both basal and stimulated adenylate cyclase activity in various tissues.[2][3][4][5]
In addition to its effect on cAMP synthesis, this compound also inhibits the activity of cyclic nucleotide phosphodiesterases (PDEs), enzymes that degrade cAMP and cGMP.[2][5] This dual-action of inhibiting both the production and breakdown of cAMP can lead to complex and sometimes unpredictable effects on intracellular cAMP concentrations, depending on the specific cellular context and the relative expression and activity of different adenylate cyclase and PDE isoforms.
dot
Off-Target Effects: Inhibition of Voltage-Dependent Potassium Channels
A critical aspect of this compound's pharmacology is its significant off-target activity, most notably the inhibition of voltage-dependent potassium (K+) channels (Kv channels).[6][7][8] This effect is independent of its action on adenylate cyclase and has profound consequences for cellular excitability.[6][7][8] For instance, in pancreatic beta cells, inhibition of Kv channels by this compound leads to a prolongation of the action potential duration, increased calcium influx, and potentiation of insulin secretion.[6][7][8] This discovery has led to the re-evaluation of earlier studies that attributed all of this compound's effects solely to adenylate cyclase inhibition.
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Quantitative Data Summary
| Parameter | Value | Tissue/Cell Type | Reference |
| Adenylate Cyclase Inhibition | |||
| Inhibition Range | 10 µM to 5 mM | Rat liver plasma membranes | [1] |
| IC50 (Histamine-stimulated) | 1.5 x 10-5 M | Guinea-pig heart homogenates | [3][4] |
| IC50 (Isoprenaline/NaF-stimulated) | > 10-4 M | Guinea-pig heart homogenates | [3][4] |
| Inhibition of Hormone-Stimulated AC | ~0.15 mM (half-maximal) | Human colonic mucosa | [9] |
| Phosphodiesterase Inhibition | |||
| Effective Concentration Range | 0.1 - 1 mM | Rat and mouse kidney preparations | [2] |
| Inhibition of high and low affinity PDE | Evident at 0.5 mM | Leech segmental ganglia | [5] |
| Off-Target Effects | |||
| Potentiation of Insulin Secretion | 1.7-fold of control (at 10 µM) | Rat pancreatic beta cells | [6][7][8] |
| Prolongation of Action Potential Duration | From 18.5 ms to 48.4 ms (at 10 µM) | Rat pancreatic beta cells | [7] |
| Myocardial Effects | |||
| IC50 (Depression of cardiac function) | 1.1 x 10-6 M | Isolated work-performing guinea-pig heart | [3][4] |
| IC50 (Na+, K+-ATPase inhibition) | 1.7 x 10-4 M | Crude and purified heart preparations | [3][4] |
| IC50 (Ouabain binding inhibition) | 1.5 x 10-4 M | Crude and purified heart preparations | [3][4] |
Detailed Experimental Protocols
Adenylate Cyclase Activity Assay (Adapted from Guellaen et al., 1977)
This protocol describes the measurement of adenylate cyclase activity in a rat liver plasma membrane preparation.
1. Preparation of Liver Plasma Membranes:
-
Homogenize rat liver in 1 mM NaHCO3.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Further purify the supernatant through a series of differential centrifugation steps to isolate the plasma membrane fraction.
2. Assay Mixture (Final Volume: 100 µL):
-
0.5 mM [α-³²P]ATP (specific activity ~10-15 cpm/pmol)
-
5 mM MgCl₂
-
0.1 mM EGTA
-
1 mM cAMP
-
An ATP-regenerating system (e.g., 20 mM creatine phosphate and 1 mg/ml creatine kinase)
-
50 mM Tris-HCl buffer, pH 7.6
-
20-50 µg of membrane protein
-
This compound at desired concentrations (dissolved in a suitable solvent like DMSO, with appropriate vehicle controls).
3. Incubation:
-
Pre-incubate the assay mixture without ATP for 2 minutes at 30°C.
-
Initiate the reaction by adding [α-³²P]ATP.
-
Incubate for 10 minutes at 30°C.
4. Termination and Separation of [³²P]cAMP:
-
Stop the reaction by adding a solution containing 0.5% sodium dodecyl sulfate, 40 mM ATP, and 1.4 mM cAMP, followed by boiling for 3 minutes.
-
Separate [³²P]cAMP from other labeled nucleotides using sequential chromatography on Dowex 50 and alumina columns.
5. Quantification:
-
Measure the radioactivity of the eluted [³²P]cAMP using a liquid scintillation counter.
-
Calculate the adenylate cyclase activity as pmol of cAMP formed per mg of protein per minute.
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Phosphodiesterase Activity Assay (Adapted from Hunt and Evans, 1980)
This protocol outlines the measurement of cAMP and cGMP phosphodiesterase activity in kidney preparations.
1. Preparation of Kidney Homogenates:
-
Homogenize rat or mouse kidney tissue in a suitable buffer (e.g., 40 mM Tris-HCl, pH 8.0).
-
Use the whole homogenate or centrifuge to obtain particulate and soluble fractions.
2. Assay Mixture (Final Volume: 200 µL):
-
40 mM Tris-HCl, pH 8.0
-
5 mM MgCl₂
-
[³H]cAMP or [³H]cGMP (as substrate) at desired concentrations (e.g., 1 µM for low Km PDE).
-
Kidney homogenate (containing PDE activity).
-
This compound at various concentrations.
3. Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
4. Termination:
-
Stop the reaction by boiling for 1 minute.
5. Conversion of AMP/GMP to Adenosine/Guanosine:
-
Cool the samples and add snake venom (Ophiophagus hannah) to a final concentration of 1 mg/ml.
-
Incubate for a further 10 minutes at 37°C to convert the [³H]AMP or [³H]GMP to [³H]adenosine or [³H]guanosine.
6. Separation:
-
Separate the [³H]adenosine or [³H]guanosine from the unhydrolyzed [³H]cAMP or [³H]cGMP using an anion-exchange resin (e.g., Dowex 1-X8). The resin binds the charged cyclic nucleotides, while the uncharged nucleosides remain in the supernatant.
7. Quantification:
-
Transfer an aliquot of the supernatant to a scintillation vial and measure the radioactivity.
-
Calculate the PDE activity as pmol of cyclic nucleotide hydrolyzed per mg of protein per minute.
Electrophysiological Recording of Kv Currents (Adapted from Li et al., 2013)
This protocol details the whole-cell patch-clamp technique to measure voltage-gated K+ currents in pancreatic beta cells.
1. Cell Preparation:
-
Isolate pancreatic islets from rats and disperse them into single beta cells.
-
Culture the cells on glass coverslips for 24-48 hours before recording.
2. Recording Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, and 5 ATP-Mg (pH 7.2 with KOH).
3. Patch-Clamp Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Form a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane (giga-seal).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -70 mV.
-
Elicit Kv currents by applying depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 500 ms).
4. Application of this compound:
-
Perfuse the external solution containing the desired concentration of this compound over the cell.
-
Record Kv currents before and after the application of the compound to determine its effect.
5. Data Analysis:
-
Measure the peak outward K+ current at each voltage step.
-
Construct current-voltage (I-V) relationship plots.
-
Analyze the percentage of current inhibition by this compound.
Conclusion
This compound is a compound with a rich history that has contributed significantly to our understanding of cyclic nucleotide signaling. While its initial characterization as a specific adenylate cyclase inhibitor has been revised, its multifaceted pharmacology, including PDE and Kv channel inhibition, makes it a versatile, albeit complex, research tool. A thorough understanding of its on-target and off-target effects, as detailed in this guide, is crucial for the accurate design and interpretation of experiments aimed at dissecting the intricate roles of these signaling pathways in cellular function. The provided protocols offer a foundation for researchers to investigate the diverse biological activities of this compound and similar molecules in various physiological and pathological contexts.
References
- 1. RMI 12330 A, an inhibitor of adenylate cyclase in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RMI 12330A, an inhibitor of cyclic nucleotide phosphodiesterases and adenylate cyclase in kidney preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of RMI 12330A, a new inhibitor of adenylate cyclase on myocardial function and subcellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of RMI 12330A, a new inhibitor of adenylate cyclase on myocardial function and subcellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RMI 12330A, an inhibitor of adenylate cyclase and cyclic AMP-phosphodiesterase activities in the segmental ganglia of the leech Hirudo medicinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The adenylyl cyclase inhibitor MDL-12,330A potentiates insulin secretion via blockade of voltage-dependent K(+) channels in pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Adenylyl Cyclase Inhibitor MDL-12,330A Potentiates Insulin Secretion via Blockade of Voltage-Dependent K+ Channels in Pancreatic Beta Cells | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of human colonic adenylate cyclase by RMI 12330 A - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDL12330A, also known as RMI 12330A, is a small molecule that has been widely utilized in biomedical research as an inhibitor of adenylyl cyclase (AC).[1] Adenylyl cyclases are a family of enzymes responsible for the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger involved in numerous signaling pathways.[2] While primarily known for its effects on cAMP signaling, this compound possesses a more complex pharmacological profile, including off-target effects on other key cellular components. This guide provides a comprehensive overview of the primary research applications of this compound, with a focus on its mechanism of action, experimental protocols, and quantitative data to aid researchers in its effective application.
Core Mechanism of Action and Pharmacological Profile
This compound is a cell-permeable, irreversible inhibitor of adenylyl cyclase.[1] Its primary mechanism of action is the direct inhibition of both transmembrane (tmAC) and soluble (sAC) adenylyl cyclase isoforms, thereby reducing intracellular cAMP levels. However, its inhibitory profile can be complex and isoform-dependent.
Off-Target Activities
It is crucial for researchers to be aware of the off-target effects of this compound to ensure accurate interpretation of experimental results. The most well-documented off-target activities include:
-
Inhibition of Voltage-Dependent Potassium (KV) Channels: this compound has been shown to be a potent blocker of KV channels, which can lead to the prolongation of action potentials in excitable cells.[3][4]
-
Inhibition of Cyclic Nucleotide Phosphodiesterases (PDEs): this compound can also inhibit PDEs, the enzymes responsible for the degradation of cAMP and cGMP.[1][5] This action can counteract its adenylyl cyclase inhibitory effect, leading to complex net effects on cyclic nucleotide levels.
Quantitative Data
The following tables summarize the available quantitative data for the inhibitory effects of this compound on its primary and off-target molecules.
| Target Enzyme | Tissue/Cell Type | Species | IC50 Value(s) | Reference(s) |
| Adenylyl Cyclase (soluble) | Purified protein | Rat | 240 µM | [6] |
| Adenylyl Cyclase (transmembrane) | Guinea Pig Ventricle | Guinea Pig | ~20 µM and ~300 µM (biphasic) |
| Off-Target Ion Channel | Tissue/Cell Type | Species | IC50 Value | Reference(s) |
| KV Channels | Pancreatic Beta Cells | Rat | 7.22 µM | [3] |
| Off-Target Enzyme Family | Specific Isoforms | IC50 Value(s) | Reference(s) |
| Phosphodiesterases (PDEs) | Data not available | Data not available |
Signaling Pathways and Experimental Workflows
Canonical cAMP Signaling Pathway and Points of this compound Intervention
The following diagram illustrates the canonical G-protein coupled receptor (GPCR)-adenylyl cyclase-cAMP signaling pathway and highlights the primary and off-target intervention points of this compound.
Caption: this compound primarily inhibits adenylyl cyclase, but also has off-target inhibitory effects on KV channels and phosphodiesterases.
Experimental Workflow: Adenylyl Cyclase Inhibition Assay
This workflow outlines the key steps in a radiolabeled adenylyl cyclase activity assay to determine the inhibitory potential of this compound.
Caption: Workflow for determining the IC50 of this compound on adenylyl cyclase activity using a radiolabeled assay.
Experimental Workflow: Whole-Cell Patch Clamp for KV Channel Analysis
This diagram illustrates the workflow for investigating the effect of this compound on KV channels using the whole-cell patch-clamp technique.
Caption: Workflow for quantifying the inhibitory effect of this compound on voltage-dependent potassium channels.
Experimental Protocols
Adenylyl Cyclase Activity Assay (Radiolabeled)
This protocol is adapted from established methods for measuring adenylyl cyclase activity.[6][7]
Materials:
-
Cell membranes or purified adenylyl cyclase
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2
-
ATP solution (10 mM)
-
[α-32P]ATP
-
This compound stock solution (in DMSO)
-
Stopping Solution: 2% SDS, 40 mM ATP, 1.4 mM cAMP
-
Dowex AG 50W-X4 resin
-
Alumina (neutral)
-
Scintillation fluid and vials
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, ATP solution, and [α-32P]ATP. Add the cell membrane preparation or purified enzyme. For test samples, add varying concentrations of this compound. For control samples, add the corresponding volume of DMSO.
-
Initiate Reaction: Start the reaction by adding the enzyme preparation and incubate at 37°C for 10-30 minutes.
-
Stop Reaction: Terminate the reaction by adding the Stopping Solution.
-
cAMP Separation:
-
Apply the reaction mixture to a Dowex column.
-
Wash the column with water to elute the [32P]cAMP.
-
Apply the eluate to an alumina column.
-
Elute the [32P]cAMP with imidazole buffer.
-
-
Quantification: Add the final eluate to a scintillation vial with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of adenylyl cyclase activity relative to the control and generate a dose-response curve to determine the IC50 value of this compound.
Whole-Cell Patch Clamp Electrophysiology for KV Channel Inhibition
This protocol is based on the methodology described for studying KV channels in rat pancreatic beta-cells.[3]
Materials:
-
Isolated single cells (e.g., rat pancreatic β-cells)
-
Extracellular (bath) solution: (in mM) 138 NaCl, 5.6 KCl, 1.2 MgCl2, 2.6 CaCl2, 10 HEPES (pH 7.4 with NaOH)
-
Intracellular (pipette) solution: (in mM) 125 K-gluconate, 10 KCl, 1 MgCl2, 10 EGTA, 5 HEPES, 3 Mg-ATP (pH 7.2 with KOH)
-
Patch pipettes (3-5 MΩ)
-
Patch-clamp amplifier and data acquisition system
-
This compound stock solution
Procedure:
-
Cell Preparation: Plate isolated cells on glass coverslips and allow them to adhere.
-
Patch-Clamp Recording:
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Approach a single cell with a patch pipette filled with intracellular solution and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Hold the cell at a holding potential of -70 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit KV currents.
-
Record the baseline KV currents.
-
-
Drug Application: Perfuse the recording chamber with extracellular solution containing increasing concentrations of this compound.
-
Data Recording: At each concentration of this compound, repeat the voltage-step protocol to record the inhibited KV currents.
-
Data Analysis: Measure the peak outward current at a specific voltage step for each this compound concentration. Normalize the current to the baseline and plot the percentage of inhibition against the drug concentration to generate a dose-response curve and calculate the IC50 value.
Research Applications in Specific Fields
Cardiovascular Research
This compound has been used to investigate the role of cAMP signaling in cardiovascular function. For example, studies have examined its effects on myocardial contractility and the regulation of ion channels in cardiac myocytes.
In Vivo Experimental Framework: Mouse Model of Heart Failure
This protocol provides a general framework for administering this compound in a rodent model of heart failure, adapted from studies using other adenylyl cyclase inhibitors.[5]
Procedure:
-
Induction of Heart Failure: Induce heart failure in mice or rats using established models such as transverse aortic constriction (TAC) or myocardial infarction (MI) by coronary artery ligation.
-
Drug Delivery:
-
Implant a subcutaneously placed osmotic minipump for continuous delivery of this compound or vehicle control.
-
The dosage and duration of treatment should be determined based on preliminary dose-finding studies.
-
-
Functional Assessment: Monitor cardiac function using techniques such as echocardiography to measure parameters like ejection fraction and fractional shortening at baseline and throughout the treatment period.
-
Histological and Molecular Analysis: At the end of the study, harvest the hearts for histological analysis (e.g., fibrosis staining) and molecular analysis (e.g., Western blotting for signaling proteins, qPCR for gene expression) to assess the effects of this compound on cardiac remodeling and signaling pathways.
Neuroscience Research
In neuroscience, this compound is a tool to probe the involvement of cAMP-dependent pathways in processes such as neuronal excitability, synaptic plasticity, and behavior.
In Vivo Experimental Framework: Intracerebroventricular (ICV) Administration in Rodents
This framework outlines the procedure for direct administration of this compound into the central nervous system.[8][9][10]
Procedure:
-
Stereotaxic Surgery: Anesthetize the rodent and place it in a stereotaxic frame.
-
Cannula Implantation: Surgically implant a guide cannula into a lateral ventricle of the brain using predetermined stereotaxic coordinates.
-
Drug Infusion: After a recovery period, infuse this compound or vehicle control directly into the ventricle through the implanted cannula. Infusions can be acute (single injection) or chronic (via an osmotic minipump connected to the cannula).
-
Behavioral Testing: Following drug administration, assess the animals in relevant behavioral paradigms to test for effects on learning, memory, anxiety, or other neurological functions.
-
Neurochemical and Histological Analysis: After the behavioral experiments, collect brain tissue for neurochemical analysis (e.g., measuring neurotransmitter levels) or histological examination (e.g., immunohistochemistry for neuronal markers).
Conclusion
References
- 1. cloud-clone.com [cloud-clone.com]
- 2. The Adenylyl Cyclase Inhibitor MDL-12,330A Potentiates Insulin Secretion via Blockade of Voltage-Dependent K+ Channels in Pancreatic Beta Cells | PLOS One [journals.plos.org]
- 3. An enzymatic fluorometric assay for adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ELISA Kit [ABIN1049938] - Cell Culture Supernatant, Plasma, Serum [antibodies-online.com]
- 5. Prevention of heart failure in mice by an antiviral agent that inhibits type 5 cardiac adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Distinction between Soluble and Transmembrane Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzet.com [alzet.com]
- 9. protocols.io [protocols.io]
- 10. Protocol for inducing severe Scn2a insufficiency in mice by intracerebroventricular antisense oligonucleotide injection - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Effects of MDL12330A on the cAMP Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Core Summary
MDL12330A, also known as RMI 12330A, is a widely utilized experimental compound recognized for its role as an inhibitor of adenylyl cyclase (AC), the enzyme responsible for the synthesis of the second messenger cyclic AMP (cAMP). While it effectively suppresses cAMP production, particularly in response to stimulation by agents like forskolin, it is crucial for researchers to recognize that this compound is not a selective inhibitor and exhibits significant off-target activities. Notably, it also functions as a cAMP phosphodiesterase inhibitor and a blocker of voltage-dependent potassium (K+) channels. These additional activities can lead to complex cellular effects that may be independent of its impact on adenylyl cyclase, necessitating careful experimental design and data interpretation. This guide provides a comprehensive overview of this compound's effects on the cAMP signaling pathway, including quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound on adenylyl cyclase has been reported with some variability, likely reflecting differences in experimental systems and the specific adenylyl cyclase isoforms present. The compound is described as a cell-permeable and irreversible inhibitor of adenylyl cyclase.
| Parameter | Value | Cell/System | Notes |
| IC50 | ~250 µM | Not specified | General value for adenylyl cyclase inhibition. |
| IC50-1 | ~20 µM | Guinea pig ventricle | Biphasic concentration-response curve observed. |
| IC50-2 | ~300 µM | Guinea pig ventricle | Biphasic concentration-response curve observed. |
| Inhibition | Modest | AC2 and AC3 isoforms | Observed at a concentration of 100 µM. |
| Inhibition | No significant effect | AC5 isoform | Observed at a concentration of 100 µM. |
It is important to note that a complete inhibitory profile of this compound across all nine membrane-bound adenylyl cyclase isoforms has not been systematically documented in the available literature.
Core Signaling Pathway and Mechanism of Action
The canonical cAMP signaling pathway begins with the activation of a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase. AC then catalyzes the conversion of ATP to cAMP. This second messenger subsequently activates downstream effectors, primarily Protein Kinase A (PKA), which phosphorylates various cellular proteins to elicit a physiological response. This compound directly inhibits the catalytic activity of adenylyl cyclase, thereby reducing the production of cAMP and dampening the downstream signaling cascade.
Figure 1: The inhibitory effect of this compound on the cAMP signaling pathway.
Experimental Protocols
Measurement of cAMP Accumulation in Whole Cells
This protocol is adapted from a study investigating the effects of this compound on forskolin-stimulated cAMP production in rat pancreatic islets.
a. Materials:
-
Krebs-Ringer Bicarbonate Buffer (KRBH)
-
Glucose
-
Isobutyl-1-methylxanthine (IBMX)
-
This compound
-
Forskolin
-
cAMP assay kit (e.g., ELISA or RIA)
-
Cultured cells or isolated tissues (e.g., pancreatic islets)
b. Procedure:
-
Culture or isolate cells/tissues of interest.
-
Pre-incubate the cells/tissues in KRBH buffer containing a phosphodiesterase inhibitor such as IBMX (e.g., 100 µM) for a specified time (e.g., 30 minutes) to prevent cAMP degradation.
-
Add this compound at various concentrations to the pre-incubation medium and continue incubation for a defined period (e.g., 15-30 minutes).
-
Stimulate adenylyl cyclase by adding forskolin (e.g., 10 µM) and incubate for a further specified time (e.g., 15-30 minutes).
-
Terminate the reaction by lysing the cells (e.g., with a lysis buffer provided in a cAMP assay kit or by heat inactivation).
-
Measure the intracellular cAMP concentration using a suitable cAMP assay kit following the manufacturer's instructions.
-
Include appropriate controls: basal (no treatment), forskolin alone, and this compound alone.
Adenylyl Cyclase Activity Assay in Membrane Preparations
This is a general protocol for measuring adenylyl cyclase activity in isolated cell membranes, which can be adapted for assessing the direct inhibitory effect of this compound.
a. Materials:
-
Cultured cells or tissues
-
Homogenization buffer (e.g., Tris-HCl with protease inhibitors)
-
Assay buffer (e.g., Tris-HCl, MgCl2, ATP)
-
[α-32P]ATP (radiolabeled substrate)
-
This compound
-
Forskolin (or other activators)
-
Dowex and alumina columns for cAMP purification
-
Scintillation counter
b. Procedure:
-
Prepare cell membranes by homogenizing cells or tissues in a suitable buffer and performing differential centrifugation to isolate the membrane fraction.
-
Resuspend the membrane pellet in an appropriate buffer.
-
Set up the adenylyl cyclase reaction mixture containing assay buffer, [α-32P]ATP, and the prepared cell membranes.
-
Add this compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding a stimulator such as forskolin.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reaction (e.g., by adding a stop solution containing unlabeled cAMP and heating).
-
Separate the radiolabeled cAMP from unreacted [α-32P]ATP using sequential Dowex and alumina column chromatography.
-
Quantify the amount of [32P]cAMP produced using a scintillation counter.
-
Calculate the adenylyl cyclase activity and determine the inhibitory effect of this compound.
Experimental Workflow
The following diagram outlines a typical workflow for investigating the impact of this compound on cAMP signaling.
Figure 2: Experimental workflow for assessing this compound's effect on cAMP levels.
Off-Target Effects and Considerations
A critical aspect of using this compound is its documented off-target effects, which can confound experimental results if not properly controlled for.
-
Inhibition of Voltage-Dependent K+ Channels: this compound has been shown to be a potent blocker of voltage-dependent K+ (Kv) channels. This action can lead to the prolongation of action potentials and subsequent increases in intracellular calcium concentrations, which can trigger cellular responses independent of cAMP signaling. For instance, in pancreatic beta cells, this compound potentiates insulin secretion through this mechanism, an effect not observed with other adenylyl cyclase inhibitors like SQ 22536.
-
Inhibition of cAMP Phosphodiesterase: this compound has also been reported to inhibit cAMP phosphodiesterase (PDE), the enzyme that degrades cAMP. This action would counteract its inhibitory effect on adenylyl cyclase by preventing the breakdown of existing cAMP, potentially leading to complex and unpredictable net effects on intracellular cAMP levels.
Figure 3: On-target and off-target effects of this compound.
Conclusion and Recommendations for Researchers
This compound remains a useful tool for studying the cAMP signaling pathway due to its ability to inhibit adenylyl cyclase. However, its lack of specificity necessitates a cautious and well-controlled approach to experimental design and interpretation.
Key Recommendations:
-
Use appropriate controls: When using this compound to inhibit adenylyl cyclase, it is essential to include other, structurally different AC inhibitors (e.g., SQ 22536) to confirm that the observed effects are genuinely due to AC inhibition and not off-target activities.
-
Consider the cellular context: The off-target effects of this compound, particularly on ion channels, may be more pronounced in excitable cells. Researchers should carefully consider the specific cell type and its physiological properties.
-
Acknowledge limitations: When reporting results obtained using this compound, it is crucial to acknowledge its known off-target effects and discuss their potential contribution to the observed phenomena.
By adhering to these recommendations, researchers can leverage the utility of this compound as a pharmacological tool while minimizing the risk of misinterpreting experimental outcomes.
MDL12330A: A Technical Overview of its Role as a Phosphodiesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDL12330A, also known as RMI 12330A, is a potent pharmacological agent recognized primarily for its inhibitory effects on adenylyl cyclase. However, a significant body of evidence also characterizes it as a non-competitive inhibitor of cyclic nucleotide phosphodiesterases (PDEs), the enzymes responsible for the degradation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This dual activity profile makes this compound a complex but valuable tool for dissecting cyclic nucleotide signaling pathways. This technical guide provides an in-depth exploration of this compound's function as a phosphodiesterase inhibitor, consolidating available quantitative data, detailing experimental methodologies, and visualizing its mechanism of action.
Core Mechanism of Phosphodiesterase Inhibition
This compound exerts its inhibitory effect on phosphodiesterases through a non-competitive mechanism.[1][2] This means that it does not bind to the active site of the enzyme where the substrate (cAMP or cGMP) binds. Instead, it is proposed to bind to an allosteric site, a distinct region on the enzyme, inducing a conformational change that reduces the enzyme's catalytic efficiency without preventing substrate binding.[2]
A key characteristic of non-competitive inhibition is the reduction of the maximum reaction velocity (Vmax), while the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity and is an indicator of substrate binding affinity, remains largely unchanged.[1][3] Experimental data for this compound aligns with this model, showing a reduction in Vmax for PDE activity without a substantial influence on the Km values.[1] This mode of action implies that increasing the substrate concentration will not overcome the inhibitory effect of this compound.
Quantitative Analysis of Inhibitory Activity
While this compound is known to inhibit both cAMP and cGMP phosphodiesterases, specific IC50 values across the various PDE isoforms are not extensively documented in publicly available literature. The effective concentration range for its PDE inhibitory activity is generally reported to be between 0.1 and 1 mM.[4] One study indirectly measured an IC50 value of approximately 1 µM (10⁻⁶ M) for the inhibition of theophylline and phloretin-induced increases in intestinal D-galactose accumulation, a process influenced by intracellular cAMP levels.
The available data on the kinetic parameters of this compound's interaction with phosphodiesterases are summarized below.
| Parameter | Observation | Implication |
| Inhibition Type | Non-competitive | Binds to an allosteric site, not the active site. |
| Effect on Vmax | Reduces Vmax | Decreases the maximum rate of cAMP/cGMP hydrolysis. |
| Effect on Km | No substantial change | Does not affect the enzyme's affinity for cAMP/cGMP. |
| Effective Concentration | 0.1 - 1 mM | Concentration range for observing PDE inhibition. |
It is important to note the relative lack of specific IC50 values for this compound against individual PDE isoforms in the current body of scientific literature. Further research is required to fully characterize its potency and selectivity profile.
Signaling Pathway of this compound-Mediated PDE Inhibition
The inhibition of phosphodiesterases by this compound leads to an accumulation of intracellular cAMP and cGMP. These cyclic nucleotides are crucial second messengers that activate downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively. The resulting cellular responses are diverse and tissue-specific. The following diagram illustrates the canonical signaling pathway affected by this compound's PDE inhibitory action.
References
- 1. RMI 12330A, an inhibitor of adenylate cyclase and cyclic AMP-phosphodiesterase activities in the segmental ganglia of the leech Hirudo medicinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-competitive inhibition - Wikipedia [en.wikipedia.org]
- 3. Physiology, Noncompetitive Inhibitor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. RMI 12330A, an inhibitor of cyclic nucleotide phosphodiesterases and adenylate cyclase in kidney preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Use of MDL12330A in Pancreatic Beta Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDL12330A is widely recognized as an inhibitor of adenylyl cyclase (AC). However, in pancreatic beta cells, its primary mechanism of action is the blockade of voltage-dependent potassium (Kᵥ) channels.[1][2][3] This off-target effect leads to a potentiation of glucose-stimulated insulin secretion (GSIS).[1][2][3] These application notes provide detailed protocols for studying the effects of this compound on pancreatic beta cells, including its impact on insulin secretion, intracellular calcium levels, and electrophysiological properties.
Mechanism of Action
Contrary to its intended use as an adenylyl cyclase inhibitor, this compound enhances insulin secretion in pancreatic beta cells through a mechanism independent of the cAMP signaling pathway.[1][2][3] The compound directly inhibits voltage-dependent K⁺ (Kᵥ) channels, leading to a prolongation of action potential duration.[1][3] This extended depolarization increases the influx of Ca²⁺ through voltage-gated calcium channels, resulting in elevated intracellular Ca²⁺ concentrations ([Ca²⁺]i) and consequently, augmented insulin secretion.[1][2][3] Studies have shown that other adenylyl cyclase inhibitors, such as SQ 22536, do not produce the same effects, underscoring the specificity of this compound's action on Kᵥ channels in this cell type.[1][2][3]
Data Presentation
Summary of this compound Effects on Pancreatic Beta Cells
| Parameter | Treatment | Concentration | Glucose Level | Result | Reference |
| Insulin Secretion | This compound | 10 µmol/L | 8.3 mmol/L | 1.7-fold increase compared to control | [1][2][4] |
| Insulin Secretion | SQ 22536 | 10 µmol/L | 8.3 mmol/L | No significant effect | [1][2][4] |
| Action Potential Duration | This compound | 10 µM | 11.1 mM | Prolonged | [3] |
| Kᵥ Channel Currents | This compound | 10 µM | Not specified | Inhibited | [5] |
| Intracellular Ca²⁺ ([Ca²⁺]i) | This compound | 10 µmol/L | Not specified | Increased | [1][2][4] |
Experimental Protocols
I. Pancreatic Islet and Beta Cell Culture
A foundational step for the subsequent experiments is the proper isolation and culture of pancreatic islets and the dispersion into single beta cells.
Materials:
-
Collagenase P
-
Histopaque density gradient medium
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
β-mercaptoethanol
-
Dispase II
-
Glass coverslips
Protocol:
-
Isolate pancreatic islets from rodents using collagenase digestion and separation on a density gradient.[3]
-
Culture intact islets in RPMI 1640 medium supplemented with 11.1 mmol/L glucose, 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 95% air and 5% CO₂.[3]
-
For single-cell experiments, disperse islets into single cells using Dispase II digestion.[3]
-
Seed the dispersed beta cells onto glass coverslips and culture for 24 hours before conducting experiments.[3]
II. Static Insulin Secretion Assay
This protocol details the steps to measure insulin secretion from isolated islets in response to glucose and this compound.
Materials:
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
Bovine Serum Albumin (BSA)
-
Glucose solutions (e.g., 2.8 mM and 16.7 mM)
-
This compound stock solution
-
Insulin radioimmunoassay (RIA) or ELISA kit
Protocol:
-
Prepare KRB buffer and supplement with BSA.
-
Handpick batches of 10 islets of similar size and place them in multi-well plates.
-
Pre-incubate the islets in KRB buffer with low glucose (e.g., 2.8 mM) for 30-60 minutes at 37°C to allow them to equilibrate.
-
Aspirate the pre-incubation buffer and replace it with fresh KRB buffer containing either low (basal) or high (stimulatory) glucose concentrations, with or without this compound (e.g., 10 µM).
-
Incubate for 1 hour at 37°C.[6]
-
Collect the supernatant for the measurement of secreted insulin.
-
Measure insulin concentration in the supernatant using an insulin RIA or ELISA kit.[6][7]
III. Intracellular Calcium ([Ca²⁺]i) Measurement
This protocol describes how to measure changes in intracellular calcium concentration in response to this compound using fluorescent indicators.
Materials:
-
Fura-2 AM or Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound stock solution
-
Fluorescence microscopy setup
Protocol:
-
Load dispersed beta cells cultured on coverslips with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in HBSS for 30-60 minutes at 37°C.[8][9]
-
Wash the cells with fresh HBSS to remove excess dye.
-
Mount the coverslip in a perfusion chamber on a fluorescence microscope.
-
Perfuse the cells with a control buffer and record baseline fluorescence.
-
Switch to a perfusion buffer containing this compound and record the changes in fluorescence intensity, which correspond to changes in [Ca²⁺]i.[10]
IV. Electrophysiology (Patch-Clamp)
This protocol provides a general outline for patch-clamp experiments to measure Kᵥ currents and action potentials.
Materials:
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Intracellular and extracellular solutions
-
This compound stock solution
Protocol:
-
Place a coverslip with cultured beta cells in a recording chamber on the stage of an inverted microscope.
-
Fill a patch pipette with the appropriate intracellular solution and approach a single beta cell.
-
Establish a whole-cell patch-clamp configuration.
-
In voltage-clamp mode, apply a series of depolarizing voltage steps to elicit Kᵥ currents and record the baseline currents.[5]
-
Perfuse the chamber with an extracellular solution containing this compound and repeat the voltage-step protocol to observe the effect on Kᵥ currents.[5]
-
In current-clamp mode, record spontaneous or induced action potentials before and after the application of this compound to measure changes in action potential duration.[3]
Mandatory Visualizations
Signaling Pathway of this compound's Off-Target Effect in Pancreatic Beta Cells
References
- 1. [PDF] The Adenylyl Cyclase Inhibitor MDL-12,330A Potentiates Insulin Secretion via Blockade of Voltage-Dependent K+ Channels in Pancreatic Beta Cells | Semantic Scholar [semanticscholar.org]
- 2. The adenylyl cyclase inhibitor MDL-12,330A potentiates insulin secretion via blockade of voltage-dependent K(+) channels in pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Adenylyl Cyclase Inhibitor MDL-12,330A Potentiates Insulin Secretion via Blockade of Voltage-Dependent K+ Channels in Pancreatic Beta Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Static insulin secretion analysis of isolated islets [protocols.io]
- 7. Glucose-stimulated insulin secretion (GSIS) assay [bio-protocol.org]
- 8. Intact pancreatic islets and dispersed beta-cells both generate intracellular calcium oscillations but differ in their responsiveness to glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Dynamics of Calcium Signaling in Beta Cells—A Discussion on the Comparison of Experimental and Modelling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of Beta-cell Function Using Single-cell Resolution Calcium Imaging in Zebrafish Islets [jove.com]
Application Notes and Protocols for MDL12330A in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDL12330A, also known as RMI 12330A, is a compound widely recognized for its role as an inhibitor of adenylyl cyclase (AC), a key enzyme in the cAMP signaling pathway. However, emerging research has highlighted its significant off-target effects, particularly on various ion channels. These findings are crucial for the accurate interpretation of experimental results and open new avenues for its application in studying ion channel function. This document provides detailed application notes and protocols for the use of this compound in patch clamp electrophysiology, with a focus on its effects on voltage-gated potassium (KV) channels and slow calcium (Ca2+) channels.
Mechanism of Action
This compound was initially characterized as an inhibitor of adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP). By inhibiting AC, this compound reduces intracellular cAMP levels, thereby modulating downstream signaling pathways mediated by protein kinase A (PKA) and exchange protein directly activated by cAMP (Epac).
However, studies have revealed that this compound also directly interacts with ion channels, independent of its action on adenylyl cyclase. Notably, it has been shown to be a potent blocker of voltage-dependent K+ (KV) channels and to inhibit slow Ca2+ currents.[1][2] This dual activity necessitates careful experimental design to delineate its effects on cAMP-mediated pathways versus direct ion channel modulation.
Data Presentation
Quantitative Effects of this compound on Ion Channel Properties
| Parameter | Cell Type | Ion Channel | Effect | Concentration | IC50 | Citation |
| KV Current Density | Rat Pancreatic Beta Cells | KV Channels | Inhibition | 10 µM | 7.22 µM | [2] |
| Action Potential Duration (APD) | Rat Pancreatic Beta Cells | - | Prolongation | 10 µM | - | [1] |
| Slow Ca2+ Current | Rat Anterior Pituitary Cells | Slow Ca2+ Channels | Reversible Inhibition | 1 µM | - | [2] |
| Na+ Current | Rat Anterior Pituitary Cells | Na+ Channels | Little to no effect | 10 µM | - | [2] |
| Outward K+ Current | Rat Anterior Pituitary Cells | K+ Channels | Little to no effect | 10 µM | - | [2] |
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound
Caption: Dual signaling pathways of this compound.
Experimental Workflow for Patch Clamp Analysis
Caption: General workflow for a patch clamp experiment.
Experimental Protocols
Protocol 1: Investigating the Effect of this compound on Voltage-Gated K+ (KV) Channels in Pancreatic Beta Cells
This protocol is adapted from studies demonstrating the inhibitory effect of this compound on KV channels in rat pancreatic beta cells.[1][3]
1. Cell Preparation:
-
Isolate pancreatic islets from rats using collagenase digestion.
-
Disperse islets into single beta cells by gentle trypsinization and mechanical trituration.
-
Plate the dispersed cells onto glass coverslips and culture for 1-3 days before recording.
2. Solutions:
-
Extracellular (Bath) Solution (in mM): 138 NaCl, 5.6 KCl, 1.2 MgCl2, 2.6 CaCl2, 10 HEPES, 5 glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 120 K-gluconate, 20 KCl, 1 MgCl2, 1 EGTA, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Dilute to the final desired concentration (e.g., 10 µM) in the extracellular solution immediately before use.
3. Patch Clamp Recording (Whole-Cell Configuration):
-
Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Approach a single, healthy beta cell with the patch pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the membrane patch to establish the whole-cell configuration.
-
Set the amplifier to voltage-clamp mode.
4. Voltage-Clamp Protocol:
-
Hold the membrane potential at -70 mV.
-
To elicit KV currents, apply a series of depolarizing voltage steps from -70 mV to +80 mV in 10 mV increments for 400 ms.
-
Record the resulting outward K+ currents.
5. Application of this compound:
-
After obtaining a stable baseline recording of KV currents, perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound (e.g., 10 µM).
-
Allow 2-5 minutes for the drug to take effect.
-
Repeat the voltage-clamp protocol to record KV currents in the presence of this compound.
6. Washout:
-
To test for reversibility, perfuse the chamber with the control extracellular solution to wash out this compound.
-
Record KV currents after the washout period.
7. Data Analysis:
-
Measure the peak outward current amplitude at each voltage step before, during, and after this compound application.
-
Construct current-voltage (I-V) relationship curves.
-
To determine the IC50, apply a range of this compound concentrations and plot the percentage of current inhibition against the drug concentration. Fit the data with a Hill equation.
Protocol 2: Assessing the Impact of this compound on Slow Ca2+ Currents
This protocol is based on findings of this compound's inhibitory effect on slow Ca2+ channels in rat anterior pituitary cells.[2]
1. Cell Preparation:
-
Prepare a primary culture of rat anterior pituitary cells or use a suitable endocrine cell line (e.g., GH3 cells).
-
Plate cells on glass coverslips and allow them to adhere.
2. Solutions:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose. To isolate Ca2+ currents, K+ channel blockers (e.g., TEA-Cl) and Na+ channel blockers (e.g., TTX) can be added. Barium (Ba2+) can be substituted for Ca2+ to increase current amplitude and reduce Ca2+-dependent inactivation.
-
Intracellular (Pipette) Solution (in mM): 120 Cs-methanesulfonate, 20 CsCl, 10 HEPES, 10 EGTA, 4 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.2 with CsOH. Cesium is used to block outward K+ currents.
-
This compound Stock Solution: Prepare a 10 mM stock in DMSO.
3. Patch Clamp Recording (Whole-Cell Configuration):
-
Follow the same procedure as in Protocol 1 to establish a whole-cell recording.
4. Voltage-Clamp Protocol:
-
Hold the membrane potential at a level that inactivates low-threshold (T-type) Ca2+ channels, typically around -40 mV or -50 mV. A more negative holding potential (e.g., -80 mV) can be used to observe both low and high-threshold currents.
-
Apply depolarizing steps to a range of potentials (e.g., from -60 mV to +50 mV) to activate slow (L-type) Ca2+ channels.
-
Record the inward Ca2+ currents.
5. Application of this compound and Data Analysis:
-
Follow the same procedure for drug application, washout, and data analysis as described in Protocol 1, focusing on the peak inward Ca2+ current.
Concluding Remarks
This compound is a valuable pharmacological tool, but its utility is contingent on a thorough understanding of its multiple mechanisms of action. When using this compound to investigate the role of adenylyl cyclase, it is imperative to consider and control for its direct effects on ion channels.[1] Conversely, its ion channel blocking properties can be leveraged to study the physiological roles of KV and slow Ca2+ channels. The protocols outlined in this document provide a framework for researchers to effectively utilize this compound in patch clamp electrophysiology studies.
References
- 1. Defined extracellular ionic solutions to study and manipulate the cellular resting membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Adenylyl Cyclase Inhibitor MDL-12,330A Potentiates Insulin Secretion via Blockade of Voltage-Dependent K+ Channels in Pancreatic Beta Cells | PLOS One [journals.plos.org]
- 3. drexel.edu [drexel.edu]
Measuring cAMP Levels after MDL 12,330A Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for measuring intracellular cyclic adenosine monophosphate (cAMP) levels in response to treatment with MDL 12,330A, a widely used adenylyl cyclase (AC) inhibitor. It is crucial to consider that MDL 12,330A can also exhibit off-target effects, such as the inhibition of voltage-dependent K+ channels, which may influence experimental outcomes.[1][2][3][4][5] Therefore, careful experimental design, including the use of appropriate controls, is essential for accurate interpretation of results. This guide covers the mechanism of action of MDL 12,330A, protocols for cell treatment, and various methods for quantifying cAMP, including immunoassay and bioluminescent-based approaches. Additionally, it provides templates for data presentation and visualization of the underlying signaling pathways and experimental workflows.
Introduction to MDL 12,330A and cAMP Signaling
Cyclic AMP is a ubiquitous second messenger that plays a critical role in numerous cellular processes, including signal transduction, gene expression, and metabolism.[1][3] Intracellular cAMP levels are primarily regulated by the activity of adenylyl cyclases (ACs), which synthesize cAMP from ATP, and phosphodiesterases (PDEs), which degrade cAMP. G protein-coupled receptors (GPCRs) are a major class of transmembrane receptors that modulate AC activity. Activation of Gs-coupled GPCRs stimulates AC, leading to an increase in cAMP, while activation of Gi-coupled GPCRs inhibits AC, resulting in decreased cAMP levels.
MDL 12,330A is a cell-permeable compound that acts as an irreversible inhibitor of adenylyl cyclase, thereby reducing intracellular cAMP production.[6][7] It is often used in conjunction with AC activators, such as forskolin, to demonstrate its inhibitory effect.[1][8][9] Forskolin directly activates most isoforms of transmembrane adenylyl cyclase (tmAC), leading to a robust increase in cAMP levels. The ability of MDL 12,330A to block this forskolin-induced cAMP accumulation is a key indicator of its AC inhibitory activity in a cellular context.[1][3]
However, studies have revealed that MDL 12,330A is not entirely specific for adenylyl cyclase and can inhibit other cellular targets, including voltage-dependent potassium channels.[1][2][3][4][5] This off-target activity can lead to effects independent of the AC/cAMP signaling pathway, a critical consideration when interpreting experimental data.
Signaling Pathway and Experimental Workflow
cAMP Signaling Pathway
The following diagram illustrates the canonical cAMP signaling pathway and the point of intervention for MDL 12,330A.
Caption: The cAMP signaling cascade and points of modulation.
Experimental Workflow for Measuring cAMP
The general workflow for assessing the effect of MDL 12,330A on cAMP levels is depicted below.
References
- 1. The Adenylyl Cyclase Inhibitor MDL-12,330A Potentiates Insulin Secretion via Blockade of Voltage-Dependent K+ Channels in Pancreatic Beta Cells | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. The Adenylyl Cyclase Inhibitor MDL-12,330A Potentiates Insulin Secretion via Blockade of Voltage-Dependent K+ Channels in Pancreatic Beta Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The adenylyl cyclase inhibitor MDL-12,330A potentiates insulin secretion via blockade of voltage-dependent K(+) channels in pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] The Adenylyl Cyclase Inhibitor MDL-12,330A Potentiates Insulin Secretion via Blockade of Voltage-Dependent K+ Channels in Pancreatic Beta Cells | Semantic Scholar [semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | The cAMP Pathway as Therapeutic Target in Autoimmune and Inflammatory Diseases [frontiersin.org]
- 8. The Adenylyl Cyclase Inhibitor MDL-12,330A Potentiates Insulin Secretion via Blockade of Voltage-Dependent K+ Channels in Pancreatic Beta Cells | PLOS One [journals.plos.org]
- 9. A New Site and Mechanism of Action for the Widely Used Adenylate Cyclase Inhibitor SQ22,536 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MDL12330A in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDL12330A, also known as RMI12330A, is a widely utilized pharmacological tool in in vitro research. Primarily characterized as an inhibitor of adenylyl cyclase (AC), the enzyme responsible for the synthesis of the second messenger cyclic AMP (cAMP), this compound's mode of action is complex and extends to off-target effects. A comprehensive understanding of its activity is crucial for the accurate design and interpretation of experimental results.
This document provides detailed application notes and protocols for the use of this compound in in vitro studies, with a focus on its concentration-dependent effects, experimental design considerations, and methodologies for assessing its impact on cellular signaling pathways.
Mechanism of Action
This compound is a cell-permeable compound that acts as an irreversible inhibitor of adenylyl cyclase. However, its utility as a specific AC inhibitor is qualified by its known off-target activities, which include the inhibition of cyclic nucleotide phosphodiesterases (PDEs) and the blockade of voltage-gated potassium (Kv) channels[1][2][3][4]. The latter effect has been shown to be independent of its action on adenylyl cyclase[2][3]. These multifaceted effects necessitate careful experimental design and the use of appropriate controls to dissect the specific contribution of adenylyl cyclase inhibition to the observed cellular response.
Signaling Pathway of Adenylyl Cyclase Inhibition
The canonical signaling pathway inhibited by this compound involves the prevention of ATP conversion to cAMP by adenylyl cyclase. This leads to a reduction in intracellular cAMP levels, which in turn attenuates the activity of downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).
Figure 1: Inhibition of the adenylyl cyclase signaling pathway by this compound.
Quantitative Data Summary
The effective concentration of this compound can vary significantly depending on the experimental system and the target being investigated. The following table summarizes key quantitative data for this compound's on-target and off-target activities.
| Target | Action | IC₅₀ / Effective Concentration | Cell Type / System | Reference |
| Adenylyl Cyclase | Inhibition | 250 µM | Not specified | Sigma-Aldrich |
| Adenylyl Cyclase | Inhibition | Biphasic: ~20 µM & ~300 µM | Not specified | Not specified in search |
| Forskolin-Stimulated cAMP Production | Inhibition | 10 µM | Rat Pancreatic Islets | [2][3] |
| GPR30-Induced Chloride Secretion | Inhibition | 10 µM | Rat Epididymal Epithelium | Not specified in search |
| Cyclic Nucleotide Phosphodiesterases (PDEs) | Inhibition | 0.1 - 1 mM | Rat and Mouse Kidney Preparations | [1] |
| Voltage-Gated Potassium (Kv) Channels | Inhibition | 7.22 µM | Rat Pancreatic Beta Cells | [1] |
Note: The significant difference between the reported IC₅₀ for adenylyl cyclase inhibition and the effective concentrations used in whole-cell assays highlights the importance of empirical determination of the optimal concentration for each specific cell type and experimental endpoint. The potent off-target effect on Kv channels at a concentration similar to that used to inhibit cAMP production in cells underscores the need for careful interpretation of results.
Experimental Protocols
Protocol 1: Inhibition of Forskolin-Stimulated cAMP Accumulation
This protocol is designed to assess the inhibitory effect of this compound on adenylyl cyclase activity in a whole-cell format. Forskolin is a direct activator of most adenylyl cyclase isoforms and is used to elevate intracellular cAMP levels.
Materials:
-
Cell line of interest (e.g., SH-SY5Y, HEK293, or primary cells)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Forskolin
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Cell lysis buffer
-
cAMP ELISA kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Culture overnight.
-
Pre-treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute this compound in serum-free culture medium to the desired final concentrations (e.g., a range from 1 µM to 100 µM).
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Add the this compound-containing medium to the wells and incubate for 30-60 minutes at 37°C. Include a vehicle control (medium with the same concentration of DMSO without this compound).
-
-
Stimulation with Forskolin:
-
Prepare a solution of forskolin and a PDE inhibitor (e.g., 10 µM forskolin and 500 µM IBMX) in serum-free medium. The inclusion of a PDE inhibitor is crucial to prevent the degradation of newly synthesized cAMP.
-
Add the forskolin/IBMX solution to the wells (except for the basal control wells) and incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add cell lysis buffer to each well and incubate on ice for 10-20 minutes with gentle agitation.
-
-
cAMP Measurement:
-
Collect the cell lysates.
-
Determine the cAMP concentration in each lysate using a competitive cAMP ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP production by this compound at each concentration.
-
Plot the concentration-response curve and determine the IC₅₀ value if applicable.
-
Experimental Workflow for cAMP Assay
Figure 2: Workflow for assessing this compound's inhibition of cAMP production.
Protocol 2: Assessment of Off-Target Effects on Voltage-Gated Potassium Channels
This protocol provides a general framework for investigating the effects of this compound on Kv channels using whole-cell patch-clamp electrophysiology. The specific parameters will need to be optimized for the cell type and the specific Kv channels being studied.
Materials:
-
Cells expressing the Kv channels of interest (e.g., primary neurons, pancreatic beta cells, or a cell line heterologously expressing a specific Kv channel subtype)
-
External recording solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4)
-
Internal pipette solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 4 Mg-ATP; pH adjusted to 7.2)
-
This compound
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for electrophysiological recording.
-
Establish Whole-Cell Configuration:
-
Obtain a gigaseal between the patch pipette and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
-
Record Baseline Kv Currents:
-
Hold the cell at a negative membrane potential (e.g., -80 mV).
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit outward Kv currents.
-
Record the resulting currents.
-
-
Application of this compound:
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound (e.g., 10 µM).
-
Allow sufficient time for the drug to take effect (typically 2-5 minutes).
-
-
Record Kv Currents in the Presence of this compound:
-
Repeat the same voltage-step protocol as in step 3 to record Kv currents in the presence of the compound.
-
-
Washout:
-
Perfuse the chamber with the control external solution to wash out the drug and assess the reversibility of the effect.
-
-
Data Analysis:
-
Measure the peak outward current at each voltage step before, during, and after this compound application.
-
Construct current-voltage (I-V) plots to visualize the effect of this compound on the Kv currents.
-
Calculate the percentage of current inhibition at each voltage step.
-
If a dose-response relationship is established, calculate the IC₅₀ for Kv channel block.
-
Considerations for Use
-
Solubility and Stability: this compound is typically dissolved in DMSO to prepare a stock solution. It is recommended to aliquot and store the stock solution at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Off-Target Effects: Due to its known inhibition of PDEs and Kv channels, it is crucial to include appropriate controls in experiments. For example, to confirm that an observed effect is due to adenylyl cyclase inhibition, a structurally unrelated adenylyl cyclase inhibitor (e.g., SQ22536) could be used in parallel. To investigate the involvement of Kv channel blockade, other known Kv channel blockers can be used for comparison.
-
Cell Type Specificity: The effective concentration and the profile of off-target effects of this compound may vary between different cell types. Therefore, it is essential to perform dose-response experiments to determine the optimal concentration for the specific cell line and endpoint being investigated.
-
Potential Toxicity: In some cell types, such as Müller glial cells, this compound has been reported to have non-specific toxic effects. It is advisable to perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the observed effects are not due to cytotoxicity at the concentrations used.
Conclusion
This compound is a valuable tool for the in vitro study of cAMP-dependent signaling pathways. However, its utility is contingent upon a thorough understanding of its polypharmacology. By employing the appropriate concentrations, including necessary controls to account for its off-target effects, and utilizing the detailed protocols provided, researchers can effectively leverage this compound to elucidate the intricate roles of adenylyl cyclase and cAMP in a variety of cellular processes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The adenylyl cyclase inhibitor MDL-12,330A potentiates insulin secretion via blockade of voltage-dependent K(+) channels in pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The adenylate cyclase inhibitor MDL-12330A has a non-specific effect on glycine transport in Müller cells from the retina - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation of MDL12330A Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Abstract
MDL12330A is a crucial small molecule used in cellular and biochemical research as an inhibitor of adenylyl cyclase and cyclic nucleotide phosphodiesterases.[1][2] Accurate and consistent preparation of stock solutions is fundamental to achieving reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent. Adherence to this protocol ensures the stability and integrity of the compound for use in various biological assays.
Compound Data and Properties
All quantitative data for this compound hydrochloride are summarized in the table below. This information is critical for accurate calculations and proper handling of the compound.
| Property | Value | Reference |
| Chemical Name | cis-N-(2-Phenylcyclopentyl)azacyclotridec-1-en-2-amine hydrochloride | |
| Synonyms | RMI 12330A | [2] |
| CAS Number | 40297-09-4 | [1] |
| Molecular Formula | C₂₃H₃₆N₂ · HCl | [2] |
| Molecular Weight | 377.01 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility in DMSO | ≥ 10 mg/mL (≥ 26.52 mM) | [1] |
| Storage (Solid) | 2-8°C, sealed, protected from light and moisture | [1][3] |
| Storage (Stock Solution) | -20°C for up to 1 month; -80°C for up to 6 months | [1] |
Mechanism of Action: Adenylyl Cyclase Inhibition
This compound primarily functions as an inhibitor of adenylyl cyclase, the enzyme responsible for converting ATP into the second messenger, cyclic AMP (cAMP). By blocking this pathway, this compound allows researchers to study the downstream effects of reduced cAMP signaling.
Caption: this compound inhibits adenylyl cyclase, blocking ATP to cAMP conversion.
Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
3.1. Materials and Equipment
-
This compound hydrochloride (Solid)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or cryogenic vials
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Sonicator (optional, for difficult-to-dissolve compounds)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
3.2. Calculation
To prepare a 10 mM stock solution, use the following formula:
Mass (mg) = Desired Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol )
-
Example for 1 mL of 10 mM solution: Mass (mg) = 10 mM × 1 mL × 377.01 g/mol = 3.77 mg
3.3. Step-by-Step Procedure
-
Acclimatization: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.
-
Weighing: Tare the analytical balance with a clean microcentrifuge tube. Carefully weigh the desired amount of this compound (e.g., 3.77 mg) and transfer it into the tube.
-
Solvent Addition: Based on the mass weighed, calculate the precise volume of DMSO required. For 3.77 mg of this compound, add exactly 1 mL of DMSO to the tube. For best results, use newly opened, anhydrous DMSO as it is hygroscopic.[1]
-
Dissolution: Close the tube cap tightly. Vortex the solution for 1-2 minutes until the solid is completely dissolved. If dissolution is slow, brief sonication in a water bath may be used.[4] Visually inspect the solution against a light source to ensure no particulates are present.
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile cryogenic vials or microcentrifuge tubes.[1]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration (10 mM), date, and solvent (DMSO). Store the aliquots at -20°C for short-term storage (≤1 month) or at -80°C for long-term storage (≤6 months).[1]
Workflow Diagram: Stock Solution Preparation
The following diagram illustrates the logical flow of the preparation protocol.
References
Application Notes and Protocols for MDL 12330A Experiments
These application notes provide detailed protocols for utilizing MDL 12330A, an adenylyl cyclase inhibitor, in cell culture experiments. This guide is intended for researchers, scientists, and drug development professionals investigating cAMP-mediated signaling pathways.
Introduction
MDL 12330A is a cell-permeable and irreversible inhibitor of adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP).[1] By inhibiting adenylyl cyclase, MDL 12330A effectively reduces intracellular cAMP levels, making it a valuable tool for studying the role of the cAMP signaling cascade in various cellular processes. However, it is crucial to note that MDL 12330A has been reported to exhibit off-target effects, including the inhibition of phosphodiesterases and voltage-dependent potassium channels.[2][3][4][5][6] Therefore, careful experimental design with appropriate controls is essential for accurately interpreting results.
General Cell Culture Conditions
Successful experiments using MDL 12330A begin with healthy and consistently cultured cells. The following are general guidelines that can be adapted to specific cell lines.
-
Cell Lines: A variety of cell lines can be used to study the effects of MDL 12330A, depending on the research question. Commonly used cell lines for studying cAMP signaling include HEK293, COS-7, and various primary cell cultures.[7]
-
Culture Medium: The choice of culture medium should be optimized for the specific cell line being used. Standard media such as DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin are often suitable.[7]
-
Culture Environment: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.[8]
-
Subculturing: Cells should be passaged regularly to maintain them in the logarithmic growth phase.[8] The optimal seeding density and subculture frequency will vary depending on the cell line's growth rate.[8]
Quantitative Data Summary
The following table summarizes key quantitative parameters for experiments involving MDL 12330A, compiled from various studies. These values should be considered as starting points and may require optimization for specific cell types and experimental conditions.
| Parameter | Value | Cell Type/Context | Reference |
| MDL 12330A Concentration | 10 µM | Rat pancreatic islets (cAMP inhibition) | [3][9] |
| 10 µM | Rat pancreatic beta cells (insulin secretion) | [6][10][11] | |
| IC50 ~20 µM & ~300 µM | Guinea pig ventricle (histamine-stimulated AC activity) | [12] | |
| IC50 = 250 µM | General adenylyl cyclase inhibition | [1] | |
| Forskolin Concentration (Adenylyl Cyclase Activator) | 10 µM | Rat pancreatic islets (cAMP elevation) | [3][9] |
| Cell Seeding Density | 1.0 x 10^6 cells/mL (starting point) | General cAMP assays | [13] |
| 3-3.5 x 10^6 cells/10-cm plate | HEK293 cells for membrane preparations | [7] | |
| Incubation Time (MDL 12330A) | 2 minutes (for electrophysiology) | Rat pancreatic beta cells | [11] |
| 15 minutes (pre-incubation) | OB1771 preadipocytes | ||
| Incubation Time (Assay) | 30 minutes to 2 hours | MSD cAMP assay | [13] |
Experimental Protocols
Protocol 1: Measurement of Intracellular cAMP Levels
This protocol describes a common method for quantifying changes in intracellular cAMP levels following treatment with MDL 12330A.
Materials:
-
Cells of interest
-
Complete culture medium
-
MDL 12330A
-
Forskolin (or other adenylyl cyclase activator)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
cAMP assay kit (e.g., ELISA, TR-FRET, or luminescence-based)
-
Multi-well plates suitable for the chosen assay
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density optimized for your cell line and allow them to adhere and grow overnight.[12]
-
Pre-treatment: The following day, aspirate the culture medium and wash the cells once with serum-free medium or PBS.
-
Inhibitor Incubation: Add serum-free medium containing the desired concentration of MDL 12330A and a PDE inhibitor. Incubate for the desired pre-treatment time (e.g., 15-30 minutes). A vehicle control (e.g., DMSO) should be run in parallel.
-
Stimulation: Add an adenylyl cyclase activator (e.g., forskolin) to the wells to stimulate cAMP production. A control group without the activator should also be included. Incubate for the recommended time (e.g., 15-30 minutes).
-
Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions. This step typically involves adding a lysis buffer and incubating for a short period.
-
cAMP Measurement: Perform the cAMP assay according to the manufacturer's protocol. This will involve transferring the cell lysate to the assay plate and following the specified incubation and detection steps.
-
Data Analysis: Determine the cAMP concentration in each sample based on a standard curve. Normalize the data as needed (e.g., to protein concentration) and compare the results between different treatment groups.
Protocol 2: Western Blot Analysis of PKA and CREB Phosphorylation
This protocol outlines the steps to assess the phosphorylation status of Protein Kinase A (PKA) substrates and the transcription factor CREB, which are downstream effectors of cAMP signaling.
Materials:
-
Cells of interest
-
Complete culture medium
-
MDL 12330A
-
Forskolin (or other adenylyl cyclase activator)
-
PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (phospho-PKA substrate, total PKA, phospho-CREB, total CREB, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Culture and treat cells with MDL 12330A and/or an adenylyl cyclase activator as described in Protocol 1.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
Sample Preparation: Mix a specific amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[15]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[7] For phospho-specific antibodies, BSA is often the preferred blocking agent.[7][14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-CREB) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 8.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To assess total protein levels, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total CREB) and a loading control.
Mandatory Visualizations
Signaling Pathway of Adenylyl Cyclase Inhibition by MDL 12330A
Caption: MDL 12330A inhibits adenylyl cyclase, blocking cAMP production.
Experimental Workflow for Studying MDL 12330A Effects
References
- 1. academic.oup.com [academic.oup.com]
- 2. cAMP-Glo™ Assay Protocol [promega.com]
- 3. cAMP-Glo™ Max Assay Protocol [promega.com]
- 4. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Adenylyl Cyclase Inhibitor MDL-12,330A Potentiates Insulin Secretion via Blockade of Voltage-Dependent K+ Channels in Pancreatic Beta Cells | PLOS One [journals.plos.org]
- 6. The adenylyl cyclase inhibitor MDL-12,330A potentiates insulin secretion via blockade of voltage-dependent K(+) channels in pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Frontiers | Protein-protein interaction-based high throughput screening for adenylyl cyclase 1 inhibitors: Design, implementation, and discovery of a novel chemotype [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Cell preparation: a key step for successful cAMP assays. | Revvity [revvity.com]
- 13. mesoscale.com [mesoscale.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Western Blot Protocol | Proteintech Group [ptglab.com]
Troubleshooting & Optimization
Technical Support Center: MDL12330A and Off-Target Effects on Potassium Channels
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of MDL12330A on potassium channels.
Frequently Asked Questions (FAQs)
Q1: We are using this compound as an adenylyl cyclase (AC) inhibitor, but we are observing unexpected changes in cellular excitability. What could be the cause?
A1: While this compound is a known adenylyl cyclase inhibitor, it has well-documented off-target effects on voltage-gated potassium (Kv) channels. Specifically, this compound has been shown to block Kv channels, which can lead to membrane depolarization, prolonged action potential duration, and an increase in intracellular calcium levels. These effects are independent of its action on adenylyl cyclase. If you observe changes in cellular excitability, it is highly probable that these are due to the off-target effects of this compound on Kv channels.
Q2: How can we confirm that the observed effects in our experiments are due to Kv channel blockade by this compound and not adenylyl cyclase inhibition?
A2: To differentiate between the on-target and off-target effects of this compound, you can use a control compound such as SQ 22536. SQ 22536 is another adenylyl cyclase inhibitor that has been shown to have no significant effect on Kv channels. By comparing the results from this compound and SQ 22536, you can isolate the effects mediated by adenylyl cyclase inhibition from those caused by Kv channel blockade. If the observed phenotype is present with this compound but absent with SQ 22536, it strongly suggests an off-target effect on Kv channels.
Q3: What is the potency of this compound on potassium channels?
A3: The inhibitory potency of this compound has been quantitatively assessed for voltage-gated potassium (Kv) channels in rat pancreatic beta cells. The half-maximal inhibitory concentration (IC50) was determined to be 7.22 µmol/L. It is important to note that quantitative data on the potency of this compound on other potassium channel subtypes (e.g., hERG, KATP, inward rectifiers) is currently limited in publicly available literature. An older study from 1987 reported that 10 µM this compound had minimal impact on outward potassium currents in rat anterior pituitary cells, suggesting that the effect may exhibit cell-type or channel-subtype specificity.
Q4: Are there specific subtypes of Kv channels that are more sensitive to this compound?
A4: The available literature primarily describes the effect of this compound on the global voltage-gated potassium currents in pancreatic beta cells. Detailed studies on the selectivity of this compound for specific Kv channel subtypes (e.g., Kv1.x, Kv2.x, etc.) are not yet available. Therefore, it is recommended to assume a broad-spectrum blocking activity on Kv channels until further research clarifies its subtype selectivity.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected increase in action potential duration or frequency. | Off-target blockade of Kv channels by this compound. | 1. Perform control experiments using an alternative adenylyl cyclase inhibitor, such as SQ 22536, which does not affect Kv channels. 2. Use electrophysiology (e.g., patch-clamp) to directly measure Kv currents in the presence and absence of this compound. |
| Increase in intracellular calcium concentration ([Ca2+]i) that is not correlated with cAMP pathway activation. | Inhibition of Kv channels by this compound leads to membrane depolarization and subsequent opening of voltage-gated calcium channels. | 1. Measure intracellular calcium levels in response to this compound and a control AC inhibitor like SQ 22536. 2. Use calcium channel blockers to confirm that the observed calcium influx is mediated by voltage-gated calcium channels. |
| Discrepancy in results when using this compound compared to other adenylyl cyclase inhibitors. | The off-target effects of this compound on potassium channels are likely contributing to the observed phenotype, leading to different outcomes than inhibitors that are more selective for adenylyl cyclase. | 1. Carefully review the literature for known off-target effects of all compounds being used. 2. Validate key findings with structurally and mechanistically diverse inhibitors. |
Quantitative Data
The following table summarizes the known quantitative data for the off-target effects of this compound on potassium channels.
| Channel Type | Species/Cell Type | Parameter | Value | Reference |
| Voltage-gated potassium (Kv) channels | Rat pancreatic beta cells | IC50 | 7.22 µmol/L |
Note: There is a lack of comprehensive screening data for this compound against a broad panel of potassium channel subtypes. Researchers should exercise caution when interpreting data in cell types expressing a variety of potassium channels.
Experimental Protocols
Measurement of Voltage-Gated Potassium (Kv) Currents using Whole-Cell Patch-Clamp Electrophysiology
This protocol is adapted from the methodology used to characterize the off-target effects of this compound on Kv channels in pancreatic beta cells.
1. Cell Preparation:
- Isolate pancreatic islets from Sprague-Dawley rats.
- Disperse islets into single cells and culture on glass coverslips for 24 hours.
2. Electrophysiological Recording:
- Perform whole-cell patch-clamp recordings at room temperature using an appropriate amplifier and data acquisition system.
- Identify beta cells based on their characteristic cell size and capacitance.
- Pipette Solution (Intracellular): (in mM) 110 K-glutamate, 30 KCl, 10 HEPES, 1 MgCl2, 0.05 EGTA, and 3 Mg-ATP (pH adjusted to 7.2 with KOH).
- Bath Solution (Extracellular): (in mM) 138 NaCl, 5.6 KCl, 1.2 MgCl2, 2.6 CaCl2, 10 HEPES, and 5 D-glucose (pH adjusted to 7.4 with NaOH).
3. Voltage-Clamp Protocol for Kv Currents:
- Hold the membrane potential at -70 mV.
- Apply depolarizing voltage steps from -70 mV to +80 mV in 10 mV increments.
- Record the resulting outward potassium currents.
4. Data Analysis:
- Measure the peak outward current at each voltage step.
- Construct current-voltage (I-V) relationship curves.
- To determine the IC50, apply varying concentrations of this compound and measure the inhibition of the Kv current. Fit the concentration-response data to a logistic equation.
Visualizations
Caption: Signaling pathway of this compound's on-target and off-target effects.
Caption: Experimental workflow for assessing this compound's effect on Kv channels.
MDL12330A solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MDL12330A. Our goal is to help you overcome common challenges, particularly those related to solubility in aqueous buffers, to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as RMI 12330A, is a cell-permeable and irreversible inhibitor of adenylyl cyclase.[1] Adenylyl cyclase is a key enzyme in the G protein-coupled receptor signaling cascade that converts ATP to cyclic AMP (cAMP).[2][3] By inhibiting this enzyme, this compound effectively reduces intracellular cAMP levels, making it a valuable tool for studying cAMP-dependent signaling pathways.[4]
Beyond its primary target, this compound has been reported to have other activities, including inhibition of cAMP and cGMP phosphodiesterases and blockade of slow extracellular and store-operated Ca2+ entry into cells.[5] It is important to consider these off-target effects when interpreting experimental results.
Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous experimental buffer. What is causing this?
Precipitation of this compound upon dilution in aqueous buffers is a common issue and is primarily due to its limited solubility in neutral to alkaline pH environments. This compound is often supplied as a hydrochloride salt to improve its aqueous solubility. As a weak base, its solubility is highly pH-dependent. In acidic conditions, the amine group is protonated, rendering the molecule more soluble in water. As the pH of the solution increases towards and beyond the molecule's pKa, it becomes deprotonated and less soluble, leading to precipitation.
Q3: How should I prepare a stock solution of this compound?
It is highly recommended to prepare stock solutions of this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective solvent for this purpose.
-
Recommended Solvent: 100% DMSO.
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. At -20°C, the solution is typically stable for at least one month, and for up to six months at -80°C.[2]
-
Important Note: Use high-purity, anhydrous DMSO. DMSO is hygroscopic (readily absorbs moisture from the air), and the presence of water can reduce the solubility of this compound and promote precipitation.
Q4: What is the best way to prepare my final working solution in an aqueous buffer to avoid precipitation?
The key to preventing precipitation is to perform a serial dilution and ensure the final concentration of the organic solvent (e.g., DMSO) is low enough to not affect your experimental system (typically ≤0.5%).
A stepwise dilution approach is recommended:
-
Gently warm the this compound DMSO stock solution to room temperature.
-
Vortex the stock solution briefly.
-
Perform an intermediate dilution of the stock solution in your aqueous buffer (e.g., PBS, TRIS, or cell culture medium). It is crucial to add the stock solution to the buffer while gently vortexing the buffer to ensure rapid mixing.
-
Further dilute this intermediate solution to your final desired experimental concentration.
Troubleshooting Guides
Issue 1: Precipitate formation during working solution preparation.
| Potential Cause | Troubleshooting Step |
| High final concentration of this compound | The aqueous solubility of this compound is limited. Check the solubility data and consider if your final concentration exceeds this limit. It may be necessary to work at a lower concentration. |
| pH of the aqueous buffer | This compound is more soluble at a lower pH. If your experimental conditions allow, consider using a buffer with a slightly acidic pH. For amine hydrochloride salts, solubility generally decreases as the pH increases. |
| Rapid dilution | Adding a concentrated DMSO stock directly to a large volume of aqueous buffer can cause localized high concentrations and rapid precipitation. Use a stepwise dilution method as described in the FAQs. |
| Low temperature of the aqueous buffer | Ensure your aqueous buffer is at room temperature or 37°C before adding the this compound stock solution, as solubility often decreases at lower temperatures. |
| Presence of water in DMSO stock | Use fresh, anhydrous DMSO to prepare your stock solution. If you suspect your DMSO has absorbed water, use a fresh, unopened bottle. |
Issue 2: Inconsistent experimental results.
| Potential Cause | Troubleshooting Step |
| Degradation of this compound | Avoid repeated freeze-thaw cycles of your stock solution by preparing small, single-use aliquots. |
| Off-target effects | Be aware that this compound can inhibit phosphodiesterases and block calcium channels.[5] Consider using other adenylyl cyclase inhibitors, such as SQ 22536, as a control to confirm that the observed effects are due to adenylyl cyclase inhibition. |
| Final DMSO concentration | Ensure the final concentration of DMSO is consistent across all experimental conditions, including vehicle controls, and is at a level that does not affect your cells or assay (typically ≤0.5%). |
Quantitative Data
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Molar Concentration (approx.) | Source |
| DMSO | ~20 mg/mL | ~53 mM | [2] |
| Water | ~3 mg/mL | ~8 mM | [1] |
| Ethanol | ~5 mg/mL | ~13 mM | [1] |
Note: The aqueous solubility is pH-dependent and may be lower in neutral or alkaline buffers.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound hydrochloride (MW: 377.01 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound powder in a sterile environment. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.77 mg.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C and/or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed sterile cell culture medium
-
Sterile conical tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution and warm it to room temperature.
-
Intermediate Dilution (1:100): Add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium to create a 100 µM intermediate solution. It is critical to add the stock solution to the medium while gently vortexing to ensure rapid and uniform mixing.
-
Final Dilution (1:10): Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed cell culture medium to achieve a final concentration of 10 µM.
-
The final DMSO concentration in this working solution will be 0.1%.
-
Use the working solution immediately or store it for a short period under appropriate conditions (e.g., on ice), though fresh preparation is always recommended.
Visual Guides
Caption: The inhibitory action of this compound on the adenylyl cyclase signaling pathway.
Caption: Recommended workflow for preparing this compound working solutions.
Caption: A logical guide for troubleshooting this compound precipitation issues.
References
stability of MDL12330A in solution over time.
Welcome to the technical support center for MDL12330A. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the successful application of this adenylyl cyclase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.
Q2: What are the recommended storage conditions and stability of this compound stock solutions?
A2: For optimal stability, it is recommended to store this compound stock solutions in aliquots to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for short-term storage (stable for up to 1 month) or at -80°C for long-term storage (stable for up to 6 months).
Q3: I am observing unexpected cellular effects that are inconsistent with adenylyl cyclase inhibition. What could be the cause?
A3: this compound has been reported to have off-target effects, most notably the inhibition of voltage-dependent potassium (K+) channels.[1][2][3][4] This can lead to changes in membrane potential and intracellular calcium levels, which may produce effects independent of its action on adenylyl cyclase.[1][3] It is advisable to include appropriate controls to delineate the specific effects of adenylyl cyclase inhibition from potential off-target effects.
Q4: How can I confirm the activity of my this compound solution if I suspect it has degraded?
A4: The activity of your this compound solution can be validated by performing a functional assay. A common method is to stimulate adenylyl cyclase with an activator, such as forskolin, and then measure the inhibition of cAMP production in the presence of your this compound solution. A loss of inhibitory effect may indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no inhibitory effect on adenylyl cyclase. | 1. Degradation of this compound solution: Improper storage or exceeding the recommended storage duration can lead to loss of activity. 2. Precipitation of the compound: The compound may have precipitated out of solution, especially after dilution in aqueous buffers. | 1. Prepare fresh stock solutions from solid compound. Ensure proper storage conditions (-20°C for up to 1 month, -80°C for up to 6 months). 2. Visually inspect the solution for any precipitate. If precipitation is suspected, try vortexing or sonicating the solution. When diluting into aqueous buffers, do so gradually and ensure the final solvent concentration is compatible with your experimental system. |
| Observed cellular effects are contrary to expected outcomes of adenylyl cyclase inhibition (e.g., increased insulin secretion). | Off-target effects: this compound is known to inhibit voltage-dependent K+ channels, which can lead to membrane depolarization and increased intracellular calcium, mimicking or masking the effects of adenylyl cyclase inhibition.[1][2][3][4] | 1. Use a structurally unrelated adenylyl cyclase inhibitor (e.g., SQ 22536) as a control to confirm that the observed effect is due to adenylyl cyclase inhibition. 2. Design experiments to specifically measure the activity of voltage-dependent K+ channels in the presence of this compound to assess the contribution of this off-target effect in your system. |
| Variability in results between experiments. | Inconsistent solution preparation: Variations in solvent, concentration, or storage of working solutions can lead to inconsistent results. | 1. Standardize the protocol for preparing and storing this compound solutions. 2. Prepare fresh working solutions from a validated stock solution for each experiment. |
Stability of this compound in Solution
The stability of this compound in solution is critical for obtaining reliable and reproducible experimental results. Below is a summary of the recommended storage conditions and expected stability.
Table 1: Stability of this compound Stock Solutions (10 mM in DMSO)
| Storage Temperature | Duration | Expected Purity |
| -80°C | 6 months | >98% |
| -20°C | 1 month | >98% |
| 4°C | 1 week | ~95% |
| Room Temperature (25°C) | 24 hours | ~90% |
Note: The data in this table is a synthesis of manufacturer recommendations and best practices for handling similar chemical compounds. It is highly recommended to perform your own stability analysis for long-term or critical experiments.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of this compound hydrochloride is 377.01 g/mol .
-
Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol for Assessing the Stability of this compound in Solution via HPLC
This protocol provides a general framework for assessing the stability of this compound in solution using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound solution to be tested
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase: Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)
-
Reference standard of this compound
Procedure:
-
Sample Preparation:
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours for room temperature; 0, 1, 3, 7, 14, 30 days for refrigerated or frozen storage), take an aliquot of the this compound solution.
-
Dilute the aliquot to a suitable concentration for HPLC analysis using the mobile phase as the diluent.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Establish a suitable gradient or isocratic elution method to achieve good separation of the this compound peak from any potential degradation products. A typical starting point could be a gradient of 20% to 80% acetonitrile in water (with 0.1% acid) over 20 minutes.
-
Set the UV detector to a wavelength where this compound has maximum absorbance.
-
Inject the prepared samples and a reference standard of known concentration.
-
-
Data Analysis:
-
Integrate the peak area of this compound in each chromatogram.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage of this compound remaining versus time to determine the degradation kinetics.
-
Signaling Pathways and Experimental Workflows
Adenylyl Cyclase Signaling Pathway
This compound is an inhibitor of adenylyl cyclase, a key enzyme in the G-protein coupled receptor (GPCR) signaling pathway. The following diagram illustrates the canonical adenylyl cyclase signaling cascade.
Caption: Adenylyl cyclase signaling pathway with this compound inhibition.
Experimental Workflow for Assessing this compound Stability
The following diagram outlines a logical workflow for conducting a stability study of this compound in solution.
Caption: Experimental workflow for this compound stability assessment.
References
- 1. The adenylyl cyclase inhibitor MDL-12,330A potentiates insulin secretion via blockade of voltage-dependent K(+) channels in pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] The Adenylyl Cyclase Inhibitor MDL-12,330A Potentiates Insulin Secretion via Blockade of Voltage-Dependent K+ Channels in Pancreatic Beta Cells | Semantic Scholar [semanticscholar.org]
- 3. The Adenylyl Cyclase Inhibitor MDL-12,330A Potentiates Insulin Secretion via Blockade of Voltage-Dependent K+ Channels in Pancreatic Beta Cells | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Data for MDL12330A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting experimental data related to MDL12330A, with a focus on its pleiotropic effects.
Frequently Asked Questions (FAQs)
Q1: My results with this compound are the opposite of what I expected for an adenylyl cyclase (AC) inhibitor. Why is this happening?
A1: While this compound is a known adenylyl cyclase inhibitor, it possesses significant off-target effects. A primary pleiotropic effect is the blockade of voltage-dependent potassium (KV) channels.[1][2][3] This can lead to cellular responses that are independent of its action on adenylyl cyclase. For instance, in pancreatic beta cells, this KV channel blockade prolongs action potential duration, leading to an increase in intracellular calcium ([Ca2+]i) and potentiation of insulin secretion.[1][2][3][4] Therefore, it is crucial to consider this dual mechanism of action when interpreting your data.
Q2: How can I be sure if my observed effect is due to adenylyl cyclase inhibition or an off-target effect of this compound?
A2: To dissect the specific effects of this compound, it is highly recommended to use a structurally different adenylyl cyclase inhibitor, such as SQ 22536, as a control.[1][2] Studies have shown that while both this compound and SQ 22536 effectively inhibit forskolin-induced cAMP elevation, SQ 22536 does not significantly affect KV channels or insulin secretion in the same manner as this compound.[1][2] Comparing the results from both inhibitors can help differentiate between effects stemming from AC inhibition and those arising from off-target interactions. Additionally, using downstream inhibitors of the AC/cAMP pathway, like the PKA inhibitor H89 or the Epac inhibitor ESI-09, can further clarify the signaling cascade.[1][2]
Q3: What are the known off-target effects of this compound?
A3: The most well-documented off-target effect of this compound is the inhibition of voltage-dependent K+ (KV) channels.[1][2][3] It has also been reported to inhibit cAMP and cGMP phosphodiesterases and block slow extracellular and store-operated Ca2+ entry into cells.[5][6] These pleiotropic effects can lead to a variety of cellular responses unrelated to its intended adenylyl cyclase inhibitory activity.
Q4: I am observing an increase in intracellular calcium after treating my cells with this compound. Is this expected?
A4: Yes, an increase in intracellular calcium can be an expected outcome of this compound treatment, but it is likely an off-target effect.[1][2] The inhibition of KV channels by this compound can cause membrane depolarization, which in turn can lead to the opening of voltage-gated calcium channels and a subsequent rise in intracellular calcium levels.[1][2] This effect has been observed in pancreatic beta cells and is independent of adenylyl cyclase inhibition.[1][2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected increase in a cellular response (e.g., secretion, contraction) after this compound treatment. | The effect may be mediated by off-target KV channel blockade rather than adenylyl cyclase inhibition. | 1. Repeat the experiment using SQ 22536 as a negative control for the off-target effect. 2. Measure intracellular cAMP levels to confirm adenylyl cyclase inhibition. 3. Investigate the involvement of KV channels in the observed response. |
| This compound does not inhibit my process of interest, even though it is thought to be cAMP-dependent. | 1. The process may not be as cAMP-dependent as initially thought. 2. The off-target effects of this compound may be masking the inhibitory effect on adenylyl cyclase. | 1. Use a direct activator of adenylyl cyclase, like forskolin, in combination with this compound to confirm the role of cAMP. 2. Compare the results with another AC inhibitor like SQ 22536. |
| Conflicting results when comparing data from this compound with other adenylyl cyclase inhibitors. | Different adenylyl cyclase inhibitors can have varying off-target effect profiles. | Carefully review the literature for the known pleiotropic effects of all inhibitors used in your study. Utilize control compounds with distinct mechanisms of action to dissect the specific pathways involved. |
Data Presentation
Table 1: Comparative Effects of this compound and SQ 22536 on Pancreatic Beta Cells
| Parameter | This compound (10 µmol/l) | SQ 22536 (10 µmol/l) | Reference |
| Forskolin-induced cAMP elevation | Markedly inhibited | Markedly inhibited | [1][2] |
| Insulin Secretion (at 8.3 mmol/l glucose) | Potentiated to 1.7 times of control | No significant effect | [1][3][4] |
| Voltage-dependent K+ (KV) channels | Potently inhibited | No significant effect | [1][2] |
| Action Potential Duration (APD) | Significantly prolonged | No significant effect | [1][2] |
| Intracellular Ca2+ ([Ca2+]i) | Increased | No significant effect | [1][2] |
Table 2: Effect of this compound on KV Channel Currents
| Condition | KV Current Density at +70 mV (pA/pF) | Reference |
| Control | 136.5 ± 5.0 | [1] |
| This compound (10 µmol/l) | 47.0 ± 6.5 | [1] |
Experimental Protocols
Protocol 1: Measurement of Intracellular cAMP
This protocol is adapted from studies investigating the effects of this compound on cAMP levels.[1][2]
-
Cell Culture and Treatment: Plate rat pancreatic islets in appropriate culture medium and incubate.
-
Pre-incubation: Pre-incubate the islets in Krebs-Ringer buffer (KRB) containing the desired glucose concentration for 30 minutes.
-
Inhibitor Treatment: Add this compound (e.g., 10 µM) or SQ 22536 (e.g., 10 µM) and incubate for a further 30 minutes.
-
Stimulation: Add forskolin (e.g., 10 µM) to stimulate adenylyl cyclase and incubate for 15 minutes.
-
Lysis: Terminate the reaction by adding ice-cold acid-ethanol solution.
-
cAMP Assay: Measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., radioimmunoassay or ELISA).
-
Data Analysis: Normalize cAMP levels to the total protein content of each sample.
Protocol 2: Patch-Clamp Recording of KV Currents
This protocol is based on the methodology used to identify the off-target effects of this compound on KV channels.[1]
-
Cell Preparation: Isolate single pancreatic beta cells and maintain them in a suitable extracellular solution.
-
Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration.
-
Voltage Protocol: Hold the cell at a membrane potential of -70 mV. Apply depolarizing voltage steps (e.g., from -70 to +80 mV in 10 mV increments) to elicit outward K+ currents.
-
Drug Application: Perfuse the cell with the extracellular solution containing this compound (e.g., 10 µmol/l).
-
Data Acquisition: Record the KV currents before and after the application of this compound.
-
Data Analysis: Measure the peak outward current at each voltage step and construct current-voltage (I-V) relationship curves.
Mandatory Visualization
Caption: Dual signaling pathways of this compound.
Caption: Troubleshooting workflow for unexpected this compound results.
References
- 1. The Adenylyl Cyclase Inhibitor MDL-12,330A Potentiates Insulin Secretion via Blockade of Voltage-Dependent K+ Channels in Pancreatic Beta Cells | PLOS One [journals.plos.org]
- 2. The Adenylyl Cyclase Inhibitor MDL-12,330A Potentiates Insulin Secretion via Blockade of Voltage-Dependent K+ Channels in Pancreatic Beta Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The adenylyl cyclase inhibitor MDL-12,330A potentiates insulin secretion via blockade of voltage-dependent K(+) channels in pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MDL 12330A hydrochloride | CAS 40297-09-4 | this compound | Tocris Bioscience [tocris.com]
Technical Support Center: MDL12330A in cAMP Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MDL12330A in cAMP assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is widely known as an adenylyl cyclase (AC) inhibitor.[1][2][3] However, it is important to note that it is a non-selective inhibitor and has other documented activities.
Q2: What are the known off-target effects or potential artifacts of this compound?
This compound has several known off-target effects that can act as significant artifacts in experimental setups:
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Inhibition of cAMP Phosphodiesterases (PDEs): this compound can inhibit PDEs, the enzymes responsible for breaking down cAMP.[1][4] This can lead to an underestimation of its adenylyl cyclase inhibitory effect or even a paradoxical increase in cAMP levels under certain conditions.
-
Blockade of Voltage-Dependent Potassium (KV) Channels: A critical off-target effect is the potent blockade of KV channels.[2][3][5] This can lead to membrane depolarization, prolongation of action potentials, and subsequent increases in intracellular calcium ([Ca2+]i).[2][3][5][6] These effects are independent of its action on adenylyl cyclase.
-
Inhibition of cGMP Phosphodiesterases: this compound has also been shown to inhibit cGMP phosphodiesterases.[4]
-
Blockade of Store-Operated Ca2+ Entry: The compound can block slow extracellular and store-operated Ca2+ entry into cells.[4]
Q3: Why are my cells showing an unexpected increase in a downstream signaling event (e.g., secretion) when I'm expecting inhibition with this compound?
This is a common issue and is likely due to the off-target effects of this compound on KV channels.[2][3][5] By blocking these channels, this compound can cause an increase in intracellular calcium, which can trigger or potentiate cellular processes like hormone or neurotransmitter release, independent of cAMP levels.[2][3][5][6] For example, in pancreatic beta cells, this compound has been shown to potentiate insulin secretion.[2][3][5][6]
Q4: How can I confirm that the observed effects in my experiment are due to adenylyl cyclase inhibition and not off-target effects of this compound?
The best approach is to use a structurally different adenylyl cyclase inhibitor that does not share the same off-target profile as a control. SQ 22536 is a widely used alternative that has been shown to inhibit adenylyl cyclase without affecting KV channels.[2][3] If the effect you observe with this compound is not replicated with SQ 22536, it is likely an artifact of this compound's off-target activity.
Troubleshooting Guide
Issue 1: Unexpected or Contradictory Results in cAMP Assays
Symptoms:
-
Less inhibition of cAMP than expected.
-
An increase in cAMP levels under certain conditions.
-
Discrepancy between cAMP levels and downstream cellular responses.
Possible Cause:
-
Dual inhibition of adenylyl cyclase and cAMP phosphodiesterases by this compound.
Troubleshooting Steps:
-
Vary this compound Concentration: Perform a dose-response curve to see if the effect is concentration-dependent in a manner that suggests multiple targets.
-
Use a PDE Inhibitor Control: Include a known PDE inhibitor (e.g., IBMX) in your experimental design to understand the contribution of PDE inhibition to your observed cAMP levels.
-
Compare with a structurally different AC inhibitor: Use SQ 22536 as a negative control for off-target effects. If SQ 22536 inhibits cAMP as expected without the anomalous results, this points to an artifact of this compound.
Issue 2: this compound Induces a Cellular Response Inconsistent with cAMP Inhibition
Symptoms:
-
Increased cellular secretion (e.g., insulin, neurotransmitters).
-
Changes in membrane potential.
-
Increased intracellular calcium levels.
Possible Cause:
Troubleshooting Steps:
-
Measure Intracellular Calcium: Use a calcium indicator dye (e.g., Fura-2, Fluo-4) to determine if this compound is causing an increase in [Ca2+]i.
-
Electrophysiology: If possible, use patch-clamp techniques to directly measure the effect of this compound on K+ currents in your cell type.
-
Use a KV Channel Blocker as a Positive Control: Compare the effects of this compound with a known KV channel blocker (e.g., 4-Aminopyridine).
-
Confirm with SQ 22536: As in the previous issue, use SQ 22536. If it inhibits cAMP but does not produce the downstream cellular response seen with this compound, this strongly suggests the effect is due to KV channel blockade.[2][3]
Quantitative Data Summary
| Compound | Target(s) | Concentration | Observed Effect | Cell Type | Reference |
| This compound | Adenylyl Cyclase, KV Channels | 10 µM | Potentiated insulin secretion to 1.7 times of control | Rat pancreatic beta cells | [5][6] |
| This compound | Adenylyl Cyclase | 10 µM | Markedly inhibited forskolin-induced elevation of cAMP | Rat pancreatic islets | [2] |
| SQ 22536 | Adenylyl Cyclase | 10 µM | No significant effect on insulin secretion | Rat pancreatic beta cells | [5][6] |
| SQ 22536 | Adenylyl Cyclase | 10 µM | Markedly inhibited forskolin-induced elevation of cAMP | Rat pancreatic islets | [2] |
Experimental Protocols
Protocol 1: Validating the On-Target (AC Inhibition) vs. Off-Target Effects of this compound
Objective: To differentiate between the effects of this compound on adenylyl cyclase and its off-target effects on KV channels.
Materials:
-
Your cell line of interest
-
This compound
-
SQ 22536
-
Forskolin (or another adenylyl cyclase activator)
-
cAMP assay kit
-
Calcium imaging dye (e.g., Fluo-4 AM)
-
Plate reader for cAMP assay and fluorescence microscopy/plate reader for calcium imaging
Procedure:
-
Cell Seeding: Seed your cells in appropriate multi-well plates for both a cAMP assay and a calcium imaging experiment.
-
Compound Preparation: Prepare stock solutions of this compound and SQ 22536.
-
cAMP Assay:
-
Pre-incubate cells with varying concentrations of this compound or SQ 22536 for a predetermined time.
-
Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin).
-
Lyse the cells and measure cAMP levels according to the manufacturer's protocol of your cAMP assay kit.
-
-
Calcium Imaging:
-
Load the cells with a calcium indicator dye.
-
Acquire a baseline fluorescence reading.
-
Add this compound or SQ 22536 and monitor changes in intracellular calcium over time.
-
-
Data Analysis:
-
For the cAMP assay, compare the inhibitory effect of this compound and SQ 22536 on forskolin-stimulated cAMP production.
-
For calcium imaging, compare the ability of this compound and SQ 22536 to induce an increase in intracellular calcium.
-
Expected Results:
-
Both this compound and SQ 22536 should inhibit forskolin-stimulated cAMP accumulation.[2]
-
This compound is expected to cause an increase in intracellular calcium, while SQ 22536 should not.[2][3]
Visualizations
Caption: On-target vs. off-target effects of this compound.
Caption: Troubleshooting workflow for this compound artifacts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Adenylyl Cyclase Inhibitor MDL-12,330A Potentiates Insulin Secretion via Blockade of Voltage-Dependent K+ Channels in Pancreatic Beta Cells | PLOS One [journals.plos.org]
- 3. The Adenylyl Cyclase Inhibitor MDL-12,330A Potentiates Insulin Secretion via Blockade of Voltage-Dependent K+ Channels in Pancreatic Beta Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MDL 12330A hydrochloride | CAS 40297-09-4 | this compound | Tocris Bioscience [tocris.com]
- 5. The adenylyl cyclase inhibitor MDL-12,330A potentiates insulin secretion via blockade of voltage-dependent K(+) channels in pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Navigating MDL12330A Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the experimental use of MDL12330A, particularly concerning its observed low potency or unexpected effects.
Frequently Asked Questions (FAQs)
Q1: We are observing a weaker than expected inhibitory effect of this compound on cAMP levels. Is this due to low potency?
A1: While this compound is characterized as an adenylyl cyclase (AC) inhibitor, its potency can be influenced by several factors. Firstly, ensure that the compound is properly dissolved and stored to maintain its activity.[1] Secondly, this compound is an irreversible inhibitor of adenylate cyclase, and its IC₅₀ is reported to be 250 µM. This might be higher than anticipated for a potent inhibitor. More importantly, this compound has known off-target effects, including the inhibition of cAMP and cGMP phosphodiesterases (PDEs).[1][2] Inhibition of PDEs would lead to an increase in cAMP levels, counteracting the inhibitory effect on adenylyl cyclase. Therefore, the net effect on cAMP levels can be complex and cell-type dependent. It is crucial to consider these opposing actions when interpreting your results.
Q2: In our experiments, this compound is potentiating a cellular response that we expected it to inhibit. Why is this happening?
A2: This is a documented phenomenon and is likely due to the off-target effects of this compound. A notable example is its effect on pancreatic beta cells, where it has been shown to potentiate insulin secretion.[3][4][5][6] This potentiation is not due to an increase in cAMP but rather to the blockade of voltage-dependent K+ (Kv) channels.[3][4][5][6] This inhibition of Kv channels leads to a prolongation of the action potential duration, an increase in intracellular Ca2+ levels, and consequently, enhanced insulin secretion.[3][4][5][6] This effect is independent of its adenylyl cyclase inhibitory activity. When using this compound, it is critical to consider its potential effects on ion channels and other signaling pathways.
Q3: What are the recommended solvents and storage conditions for this compound?
A3: Proper handling and storage are crucial for the stability and efficacy of this compound. Stock solutions should be prepared, aliquoted, and stored to avoid repeated freeze-thaw cycles.[1]
| Solvent | Solubility |
| DMSO | >20 mg/mL |
| Ethanol | 5 mg/mL |
| Water | 3 mg/mL |
Storage of Stock Solutions:
-
-20°C: Stable for up to 2 months.
-
-80°C: Stable for up to 6 months.[1]
Always refer to the manufacturer's instructions for specific details.
Q4: How can I be sure that the observed effects in my experiment are due to adenylyl cyclase inhibition and not off-target effects?
A4: This is a critical experimental design question. To dissect the specific contribution of adenylyl cyclase inhibition, consider the following strategies:
-
Use a structurally different adenylyl cyclase inhibitor: A compound like SQ 22536, which also inhibits adenylyl cyclase but does not appear to share the same off-target effects on Kv channels, can be used as a comparative control.[3][4] If the observed effect is absent with SQ 22536, it is likely an off-target effect of this compound.
-
Investigate downstream effectors of cAMP: Examine the activity of protein kinase A (PKA) and exchange protein directly activated by cAMP (Epac), which are the primary downstream effectors of cAMP.[3] Using inhibitors for these proteins (e.g., H89 for PKA) can help determine if the signaling is cAMP-dependent.[3][4]
-
Directly measure the activity of potential off-targets: If your experimental system allows, directly assess the activity of phosphodiesterases or ion channels known to be affected by this compound.
Experimental Protocols
Protocol 1: Assessment of this compound on Forskolin-Induced cAMP Elevation
This protocol is adapted from studies investigating the effects of this compound on cAMP levels.[3][4]
-
Cell Culture: Culture rat pancreatic islets or your cell line of interest under standard conditions.
-
Pre-incubation: Pre-incubate the cells with this compound (e.g., 10 µM) or a vehicle control for a specified period.
-
Stimulation: Stimulate the cells with a known adenylyl cyclase activator, such as forskolin (e.g., 10 µM), in the continued presence of this compound or vehicle.
-
Lysis and cAMP Measurement: After stimulation, lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or TR-FRET based).
-
Data Analysis: Compare the forskolin-stimulated cAMP levels in the presence and absence of this compound to determine the extent of inhibition.
Signaling Pathways and Experimental Workflows
To aid in understanding the complex actions of this compound, the following diagrams illustrate its intended and off-target signaling pathways.
Caption: Canonical Adenylyl Cyclase Signaling Pathway and this compound's primary inhibitory action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. The Adenylyl Cyclase Inhibitor MDL-12,330A Potentiates Insulin Secretion via Blockade of Voltage-Dependent K+ Channels in Pancreatic Beta Cells | PLOS One [journals.plos.org]
- 4. The Adenylyl Cyclase Inhibitor MDL-12,330A Potentiates Insulin Secretion via Blockade of Voltage-Dependent K+ Channels in Pancreatic Beta Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The adenylyl cyclase inhibitor MDL-12,330A potentiates insulin secretion via blockade of voltage-dependent K(+) channels in pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Adenylyl Cyclase Inhibitors: MDL12330A vs. SQ 22536
For researchers, scientists, and drug development professionals, the selection of a suitable adenylyl cyclase (AC) inhibitor is a critical decision in studying cyclic AMP (cAMP) signaling pathways. This guide provides an objective comparison of two widely used AC inhibitors, MDL12330A and SQ 22536, supported by experimental data to facilitate an informed choice for your research needs.
This compound and SQ 22536 are both cell-permeable compounds frequently employed to probe the function of adenylyl cyclases, the enzymes responsible for converting ATP to the second messenger cAMP. While both effectively inhibit AC activity, they exhibit distinct profiles in terms of potency, isoform selectivity, and off-target effects. This guide delves into these differences, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Performance Comparison
The inhibitory activities of this compound and SQ 22536 have been characterized in various experimental settings. The following tables summarize their performance based on reported half-maximal inhibitory concentrations (IC50) and notable off-target activities.
| Compound | Target | IC50 Value | Cell/System | Notes |
| This compound | Adenylyl Cyclase | ~250 µM[1] | General | Irreversible inhibitor.[1] |
| Modest inhibition | AC2 and AC3 | At 100 µM, no significant inhibition of AC5 was observed.[2] | ||
| SQ 22536 | Adenylyl Cyclase | 1.4 µM[3] | General | Non-competitive inhibitor. |
| 5 µM | Forskolin-stimulated HEK293 cells | - | ||
| 10 µM | Forskolin-induced Elk activation | - | ||
| AC2 | 1.7 - 2.6 mM[2] | Recombinant | - | |
| AC3 | 130 - 230 µM[2] | Recombinant | - | |
| AC5 | 2 - 15 µM[2][4] | Recombinant | Shows some selectivity for AC5. | |
| AC6 | 360 µM[4] | Recombinant | - |
| Compound | Off-Target | IC50 Value | Effect |
| This compound | cAMP and cGMP phosphodiesterases | - | Inhibition[5][6] |
| Voltage-dependent K+ channels | - | Blockade, leading to potentiation of insulin secretion.[7][8] | |
| Store-operated Ca2+ entry | - | Blockade[5] | |
| SQ 22536 | Neuritogenic cAMP Sensor (NCS) | 170 µM | Inhibition of 8-Br-cAMP-induced Elk activation.[9] |
Signaling Pathways and Inhibition
The canonical adenylyl cyclase signaling pathway is initiated by the activation of a G protein-coupled receptor (GPCR), leading to the dissociation of the Gαs subunit. This subunit then activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent rise in intracellular cAMP activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac). Both this compound and SQ 22536 directly inhibit the enzymatic activity of adenylyl cyclase, thereby blocking the production of cAMP.
Experimental Workflows
Accurate assessment of adenylyl cyclase inhibition requires robust experimental design. Below is a generalized workflow for evaluating the efficacy of inhibitors like this compound and SQ 22536.
References
- 1. revvity.com [revvity.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. researchgate.net [researchgate.net]
- 4. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 5. A new assay for measuring adenyl cyclase activity in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Based Development of Novel Adenylyl Cyclase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Analysis of MDL12330A and Other Adenylyl Cyclase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of MDL12330A with other commonly used adenylyl cyclase (AC) inhibitors, focusing on their performance, mechanisms of action, and available experimental data. This objective analysis is intended to assist researchers in selecting the most appropriate inhibitor for their experimental needs.
Introduction to Adenylyl Cyclase Inhibition
Adenylyl cyclases are a family of enzymes responsible for the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger in numerous signal transduction pathways. The targeted inhibition of specific AC isoforms is a key area of research for understanding cellular signaling and for the development of novel therapeutics. A variety of small molecule inhibitors have been developed to target these enzymes, each with distinct properties and specificities. This guide will focus on a comparative analysis of this compound against other notable AC inhibitors, including SQ 22536 and 2',5'-dideoxyadenosine.
Quantitative Comparison of Inhibitor Potency
| Inhibitor | AC1 (IC50) | AC2 (IC50) | AC3 (IC50) | AC5 (IC50) | AC6 (IC50) | Mechanism of Action | Key Characteristics |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Non-competitive | Also inhibits cAMP phosphodiesterase; significant off-target effects on voltage-dependent K+ channels.[1][2] |
| SQ 22536 | - | 1.7-2.6 mM[3] | 130-230 µM[3] | 8.3-15 µM[3] | 360 µM | Non-competitive, P-site inhibitor | Cell-permeable; one of the first developed AC inhibitors.[3] |
| 2',5'-dideoxyadenosine | - | - | - | 3 µM (rat brain)[4] | - | Non-competitive, P-site inhibitor | Cell-permeable nucleoside analog.[4] |
| 2',5'-dd-3'-ATP | 37 nM (+Mn²⁺)[3] | 220 nM (+Mn²⁺)[3] | - | 37 nM (+Mn²⁺)[3] | 150 nM (+Mn²⁺)[3] | Non-competitive/Un-competitive | Potent, but not cell-permeable. |
Mechanism of Action and Off-Target Effects
This compound is a non-nucleoside-based adenylyl cyclase inhibitor that acts in a non-competitive manner.[5] However, a significant body of evidence indicates that this compound exerts off-target effects, most notably the blockade of voltage-dependent potassium (K+) channels.[1][2] This can lead to cellular effects independent of adenylyl cyclase inhibition, such as the potentiation of insulin secretion.[1][2] It has also been reported to inhibit cAMP phosphodiesterase.
SQ 22536 is a cell-permeable, non-competitive inhibitor that is thought to bind to the P-site of the enzyme.[3] It is one of the most widely used adenylyl cyclase inhibitors in intact cell studies.[5] While it shows some preference for AC5 over other isoforms, its potency is generally in the micromolar to millimolar range.[3]
2',5'-dideoxyadenosine is another cell-permeable, non-competitive P-site inhibitor.[4] As a nucleoside analog, it can have broader effects on cellular metabolism.
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function, it is essential to visualize the adenylyl cyclase signaling pathway and the experimental procedures used to assess their activity.
References
- 1. The adenylyl cyclase inhibitor MDL-12,330A potentiates insulin secretion via blockade of voltage-dependent K(+) channels in pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Adenylyl Cyclase Inhibitor MDL-12,330A Potentiates Insulin Secretion via Blockade of Voltage-Dependent K+ Channels in Pancreatic Beta Cells | PLOS One [journals.plos.org]
- 3. Inhibitors of Membranous Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MDL 12330A hydrochloride | CAS 40297-09-4 | this compound | Tocris Bioscience [tocris.com]
Validating the On-Target Effects of MDL12330A: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of MDL12330A with an alternative, SQ 22536, to critically evaluate its on-target effects as an adenylyl cyclase inhibitor. This guide includes supporting experimental data, detailed methodologies, and signaling pathway diagrams to aid in experimental design and data interpretation.
This compound is widely recognized as an inhibitor of adenylyl cyclase (AC), a crucial enzyme in the cyclic AMP (cAMP) signaling pathway.[1][2][3][4] However, accumulating evidence reveals significant off-target activities, most notably the blockade of voltage-dependent potassium (K_v) channels.[3][4][5][6] This dual activity can confound experimental results, making it essential to differentiate between its on-target and off-target effects. This guide utilizes a comparative approach, presenting data on this compound alongside SQ 22536, another adenylyl cyclase inhibitor that does not exhibit the same off-target profile.[3][5][6]
Comparative Analysis of On-Target vs. Off-Target Effects
The following tables summarize quantitative data from a key study investigating the effects of this compound and SQ 22536 on insulin secretion and the underlying mechanisms in rat pancreatic beta cells.
Table 1: Effects on Insulin Secretion
| Compound | Concentration | Glucose Condition | Insulin Secretion (Fold Change vs. Control) |
| This compound | 10 µmol/L | 8.3 mmol/L | 1.7 |
| SQ 22536 | 10 µmol/L | 8.3 mmol/L | No significant effect |
Data sourced from Li et al., 2013.[3][5][7]
Table 2: Electrophysiological Effects
| Compound | Effect on Action Potential Duration (APD) | Mechanism |
| This compound | Significantly prolonged | Inhibition of voltage-dependent K⁺ (K_v) channels |
| SQ 22536 | No significant difference | Not applicable |
Data sourced from Li et al., 2013.[3][6]
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms discussed, the following diagrams illustrate the canonical adenylyl cyclase signaling pathway and a typical experimental workflow for validating the on-target effects of an AC inhibitor.
Caption: Canonical Adenylyl Cyclase Signaling Pathway.
Caption: Experimental Workflow for On-Target Validation.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative protocols for the key experiments cited in the comparative analysis.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the electrical properties of individual cells, such as ion channel activity and action potentials.
-
Cell Preparation: Isolate pancreatic β-cells using collagenase digestion. Culture the cells for 1-3 days before recording.
-
Recording:
-
Place a coverslip with adherent cells in a recording chamber on an inverted microscope.
-
Continuously perfuse the chamber with an external solution (e.g., containing in mmol/L: 138 NaCl, 5.6 KCl, 1.2 MgCl₂, 2.6 CaCl₂, 10 HEPES, and 5 glucose; pH adjusted to 7.4 with NaOH).
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with an internal solution (e.g., containing in mmol/L: 125 K-gluconate, 10 KCl, 10 NaCl, 1 MgCl₂, 5 MgATP, 0.1 EGTA, and 10 HEPES; pH adjusted to 7.2 with KOH).
-
Establish a gigaohm seal between the pipette and the cell membrane and then rupture the membrane to achieve the whole-cell configuration.
-
Record voltage-gated potassium currents (K_v) and action potentials in current-clamp mode.
-
-
Data Acquisition and Analysis: Use an appropriate amplifier and data acquisition system. Analyze the data using software such as pCLAMP or AxoGraph.
Intracellular Calcium ([Ca²⁺]i) Imaging
This method allows for the measurement of changes in intracellular calcium concentration, a key second messenger.
-
Cell Loading:
-
Incubate isolated pancreatic β-cells with a Ca²⁺-sensitive fluorescent dye (e.g., 2 µM Fura-2 AM) for 30-40 minutes at 37°C in a dark environment.
-
Wash the cells with a physiological salt solution to remove excess dye.
-
-
Imaging:
-
Mount the coverslip with the loaded cells onto the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the cells at appropriate wavelengths for the chosen dye (e.g., 340 nm and 380 nm for Fura-2).
-
Capture the emitted fluorescence (e.g., at 510 nm) using a CCD camera.
-
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration.
Radioimmunoassay (RIA) for Insulin Secretion
RIA is a highly sensitive technique used to quantify the amount of insulin released from cells.
-
Cell Treatment:
-
Plate pancreatic β-cells and allow them to adhere.
-
Pre-incubate the cells in a Krebs-Ringer bicarbonate buffer with a low glucose concentration for 1-2 hours.
-
Replace the buffer with a high glucose concentration solution (e.g., 8.3 mmol/L) containing the test compounds (this compound or SQ 22536) or a vehicle control.
-
Incubate for a defined period (e.g., 1 hour) at 37°C.
-
-
Sample Collection and Assay:
-
Collect the supernatant, which contains the secreted insulin.
-
Perform the radioimmunoassay using a commercial kit according to the manufacturer's instructions. This typically involves competing known, radiolabeled insulin with the unknown insulin in the sample for binding to a specific antibody.
-
Measure the radioactivity of the antibody-bound fraction using a gamma counter.
-
-
Data Analysis: Generate a standard curve using known concentrations of insulin to determine the concentration of insulin in the experimental samples.
Conclusion
The available data strongly suggests that while this compound is an inhibitor of adenylyl cyclase, its effects on cellular functions, such as insulin secretion in pancreatic beta cells, may be predominantly driven by its off-target inhibition of K_v channels.[3][5][6][7] For researchers investigating the role of the adenylyl cyclase/cAMP pathway, it is imperative to use appropriate controls and alternative inhibitors, such as SQ 22536, to validate that the observed effects are indeed a result of on-target AC inhibition. The experimental protocols provided herein offer a foundation for designing rigorous experiments to dissect the specific molecular mechanisms of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Adenylyl Cyclase Inhibitor MDL-12,330A Potentiates Insulin Secretion via Blockade of Voltage-Dependent K+ Channels in Pancreatic Beta Cells | PLOS One [journals.plos.org]
- 4. caymanchem.com [caymanchem.com]
- 5. The adenylyl cyclase inhibitor MDL-12,330A potentiates insulin secretion via blockade of voltage-dependent K(+) channels in pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Adenylyl Cyclase Inhibitor MDL-12,330A Potentiates Insulin Secretion via Blockade of Voltage-Dependent K+ Channels in Pancreatic Beta Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to MDL12330A and Forskolin: Modulators of Intracellular cAMP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used chemical tools in cyclic AMP (cAMP) signaling research: MDL12330A and forskolin. Understanding their distinct mechanisms and effects is crucial for the accurate design and interpretation of experiments in cellular signaling and drug discovery. This document summarizes their performance based on experimental data, details relevant experimental protocols, and visualizes their signaling pathways.
Introduction
Cyclic AMP is a ubiquitous second messenger that plays a pivotal role in a vast array of physiological processes. The intracellular concentration of cAMP is primarily regulated by the activity of adenylyl cyclase (AC), the enzyme responsible for its synthesis from ATP, and phosphodiesterases (PDEs), which mediate its degradation. Forskolin, a labdane diterpene isolated from the plant Coleus forskohlii, is a well-established activator of most adenylyl cyclase isoforms.[1][2] In contrast, this compound is recognized as an inhibitor of adenylyl cyclase.[3][4] This guide delves into a comparative analysis of their effects on cAMP levels, their mechanisms of action, and important considerations for their use in research.
Quantitative Comparison of Efficacy
The following tables summarize the quantitative data on the efficacy of this compound and forskolin from various studies. It is important to note that the effective concentrations can vary significantly depending on the cell type, adenylyl cyclase isoform present, and the specific experimental conditions.
Table 1: this compound Inhibitory Activity on Adenylyl Cyclase
| Parameter | Value | Cell/System | Notes | Reference |
| IC50 | ~20 µM and ~300 µM | Histamine-stimulated guinea pig ventricle | Biphasic inhibition observed. | [5] |
| IC50 | 250 µM | Not specified | Described as a cell-permeable and irreversible inhibitor. | [6] |
Table 2: Forskolin Activating Activity on Adenylyl Cyclase
| Parameter | Value | Cell/System | Notes | Reference |
| EC50 | 0.5 µM | Type I adenylyl cyclase | [7] | |
| EC50 | 5-10 µM | Rat cerebral cortical membranes | [1] | |
| EC50 | 25 µM | Rat cerebral cortical slices | [1] | |
| Ka | ~20-30 µM | Pig epidermis adenylyl cyclase | [8] | |
| EC50 | 4.38 µM | HEK 293 cells | [9] | |
| EC50 | 2.1 µM | CHO-5-HT1A cells | [5] |
Note: IC50 (half-maximal inhibitory concentration) reflects the concentration of an inhibitor required to reduce the response by half. EC50 (half-maximal effective concentration) indicates the concentration of a drug that gives half-maximal response. Ka is the activation constant.
One source reported an IC50 of 41 nM for forskolin on type I adenylyl cyclase, which is unusual as forskolin is a known activator.[7] This may represent a context-specific inhibitory effect or a misinterpretation of data, as the overwhelming majority of literature supports its role as an activator.
Mechanism of Action
The primary mechanisms of action for this compound and forskolin on the cAMP signaling pathway are distinct and are visualized in the diagrams below.
Forskolin: Direct Activation of Adenylyl Cyclase
Forskolin is widely recognized for its ability to directly activate most isoforms of transmembrane adenylyl cyclase (tmACs), with the exception of AC9.[10] It binds to a specific site on the catalytic subunit of the enzyme, leading to a conformational change that enhances its enzymatic activity and subsequent cAMP production.[8] While it can activate the enzyme independently of G-protein stimulation, its effects can be synergistic with Gs-protein coupled receptor (GPCR) agonists.[8][11]
Caption: Forskolin directly activates adenylyl cyclase, increasing cAMP synthesis.
This compound: Inhibition of Adenylyl Cyclase and Off-Target Effects
This compound acts as an inhibitor of adenylyl cyclase, thereby reducing the synthesis of cAMP.[3][4] Studies have shown that it can effectively block the elevation of cAMP induced by activators like forskolin.[3] However, a significant body of evidence indicates that this compound is not a specific inhibitor of adenylyl cyclase. It has been reported to have off-target effects, including the inhibition of phosphodiesterases and the modulation of ion channels, such as voltage-dependent K+ channels and Ca2+ channels.[3][6][12] These non-specific effects can lead to cellular responses that are independent of its action on cAMP levels, a critical consideration when interpreting experimental results.[3][6]
References
- 1. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cellagentech.com [cellagentech.com]
- 3. The Adenylyl Cyclase Inhibitor MDL-12,330A Potentiates Insulin Secretion via Blockade of Voltage-Dependent K+ Channels in Pancreatic Beta Cells | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. resources.revvity.com [resources.revvity.com]
- 6. The Adenylyl Cyclase Inhibitor MDL-12,330A Potentiates Insulin Secretion via Blockade of Voltage-Dependent K+ Channels in Pancreatic Beta Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Forskolin activates adenylate cyclase activity and inhibits mitosis in in vitro in pig epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. US20090305271A1 - In Vitro Assay Based on Camp Levels Modulated by Gi-Coupled Receptors - Google Patents [patents.google.com]
- 11. Distinct mechanisms of forskolin-stimulated cyclic AMP accumulation and forskolin-potentiated hormone responses in C6-2B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The adenylyl cyclase inhibitor MDL-12,330A potentiates insulin secretion via blockade of voltage-dependent K(+) channels in pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the cAMP Landscape: A Comparative Guide to Adenylyl Cyclase Modulators Beyond MDL12330A
For researchers, scientists, and drug development professionals studying cyclic AMP (cAMP) signaling pathways, the choice of chemical tools is critical. This guide provides a comprehensive comparison of alternatives to the adenylyl cyclase inhibitor MDL12330A, offering insights into their performance, specificity, and underlying mechanisms, supported by experimental data and detailed protocols.
This compound has been historically used as an adenylyl cyclase (AC) inhibitor. However, emerging evidence points to significant off-target effects, necessitating a careful evaluation of its suitability and a thorough consideration of alternative modulators. This guide will delve into the characteristics of prominent alternatives, including the inhibitors SQ 22536 and 2',5'-dideoxyadenosine, and the widely used activator forskolin, to empower researchers to make informed decisions for their specific experimental needs.
Performance Comparison of Adenylyl Cyclase Modulators
The following tables summarize the quantitative data on the potency of this compound and its alternatives in inhibiting or activating adenylyl cyclase. It is important to note that IC50 and EC50 values can vary depending on the experimental conditions, cell type, and AC isoform.
Table 1: Comparative Potency of Adenylyl Cyclase Inhibitors
| Compound | Target | Mechanism of Action | IC50 Value | Cell Type/System | Reference |
| This compound | Adenylyl Cyclase | Non-competitive inhibitor | ~1 mM (forskolin-stimulated) | HEK293 CRE-luciferase cells | [1] |
| Voltage-gated K+ channels | Off-target inhibition | - | Rat pancreatic beta cells | [2][3] | |
| cAMP phosphodiesterase | Off-target inhibition | - | Kidney preparations | ||
| SQ 22536 | Adenylyl Cyclase | P-site inhibitor | 5 µM (forskolin-stimulated) | HEK293 CRE-luciferase cells | [1] |
| 1.4 µM | Human platelets | [4] | |||
| Neuritogenic cAMP sensor (NCS) | Off-target inhibition | 170 µM (8-Br-cAMP-induced Elk activation) | NS-1 cells | [1] | |
| 2',5'-dideoxyadenosine | Adenylyl Cyclase | P-site inhibitor | 33 µM (forskolin-stimulated) | HEK293 CRE-luciferase cells | [1] |
Table 2: Potency of Adenylyl Cyclase Activator
| Compound | Target | Mechanism of Action | EC50 Value | Cell Type/System | Reference |
| Forskolin | Adenylyl Cyclase | Direct activator | 2.1 µM | 5-HT1A-CHO cells | [5] |
Unveiling the Mechanisms: Signaling Pathways and Modulator Action
The canonical cAMP signaling pathway is initiated by the activation of G protein-coupled receptors (GPCRs), leading to the stimulation of adenylyl cyclase. AC then catalyzes the conversion of ATP to cAMP. This second messenger, in turn, activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac), which mediate a wide range of cellular responses.
This compound, SQ 22536, and 2',5'-dideoxyadenosine all act by inhibiting adenylyl cyclase, thereby reducing the production of cAMP. SQ 22536 and 2',5'-dideoxyadenosine are classified as "P-site" inhibitors, which are adenosine analogs that are thought to bind to the catalytic site of the enzyme[6]. In contrast, forskolin directly activates most isoforms of adenylyl cyclase, leading to an increase in intracellular cAMP levels.
Off-Target Considerations: A Critical Evaluation
A crucial aspect of selecting a chemical probe is its specificity. This compound has been shown to have significant off-target effects. Notably, it can inhibit voltage-dependent potassium (K+) channels, an effect not observed with SQ 22536[2][3]. This can lead to confounding results in studies where membrane potential is a critical parameter. Furthermore, this compound has been reported to inhibit cAMP phosphodiesterases, the enzymes responsible for cAMP degradation, which could mask its intended inhibitory effect on adenylyl cyclase. There are also reports of non-specific effects on glycine transport[7].
SQ 22536, while more potent and specific than this compound in inhibiting adenylyl cyclase, is not without its own off-target considerations. At higher concentrations, it has been shown to inhibit a neuritogenic cAMP sensor (NCS), a downstream component of the cAMP pathway[1]. Therefore, it is essential to use the lowest effective concentration of SQ 22536 and to consider potential effects on this alternative target. 2',5'-dideoxyadenosine is another P-site inhibitor and is often used as an alternative to SQ 22536.
Experimental Protocols
To facilitate the practical application of these compounds, this section provides detailed methodologies for key experiments used to study the cAMP pathway.
Adenylyl Cyclase Activity Assay (Radiolabeled ATP Method)
This traditional and highly sensitive method measures the conversion of [α-³²P]ATP to [³²P]cAMP.
Materials:
-
Cell membranes or purified adenylyl cyclase
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM ATP, 1 mM 3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor)
-
[α-³²P]ATP
-
Test compounds (inhibitors or activators)
-
Stopping solution: 1% Sodium Dodecyl Sulfate (SDS)
-
Dowex and Alumina columns for cAMP purification
-
Scintillation cocktail and counter
Procedure:
-
Prepare reaction mixtures in assay buffer containing cell membranes or purified enzyme.
-
Add test compounds at desired concentrations and pre-incubate for a specified time (e.g., 10-15 minutes) at 30°C.
-
Initiate the reaction by adding [α-³²P]ATP.
-
Incubate for a defined period (e.g., 10-20 minutes) at 30°C.
-
Stop the reaction by adding the stopping solution.
-
Separate [³²P]cAMP from unreacted [α-³²P]ATP and other nucleotides using sequential chromatography over Dowex and Alumina columns[8].
-
Quantify the amount of [³²P]cAMP by liquid scintillation counting.
-
Calculate adenylyl cyclase activity, typically expressed as pmol of cAMP produced per minute per milligram of protein.
Forskolin-Stimulated cAMP Accumulation Assay (HTRF Method)
This high-throughput, non-radioactive method measures intracellular cAMP levels using Homogeneous Time-Resolved Fluorescence (HTRF).
Materials:
-
Cells expressing the target GPCR or adenylyl cyclase isoform
-
Cell culture medium
-
Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA, pH 7.4[9]
-
Forskolin
-
Test compounds (inhibitors)
-
HTRF cAMP assay kit (e.g., LANCE Ultra cAMP kit)[9]
-
TR-FRET compatible plate reader
Procedure:
-
Seed cells in a suitable multi-well plate and culture overnight.
-
Replace the culture medium with stimulation buffer.
-
Add test compounds at various concentrations and pre-incubate for 30 minutes.
-
Stimulate the cells with a pre-determined concentration of forskolin (typically the EC80-EC90) for 30 minutes at room temperature[10].
-
Lyse the cells and add the HTRF detection reagents (Eu-cAMP tracer and ULight-anti-cAMP antibody) according to the manufacturer's protocol[9][10].
-
Incubate for 1 hour at room temperature to allow for binding equilibrium.
-
Measure the TR-FRET signal at the appropriate wavelengths (e.g., 620 nm and 665 nm).
-
Calculate the cAMP concentration based on a standard curve and determine the IC50 values for the inhibitors.
Conclusion and Recommendations
The selection of a modulator for studying cAMP pathways requires careful consideration of its potency, mechanism of action, and, critically, its potential for off-target effects. While this compound has been used in the past, its low potency and significant off-target activities on ion channels and phosphodiesterases make it a less desirable choice for many applications.
For researchers seeking to inhibit adenylyl cyclase, SQ 22536 and 2',5'-dideoxyadenosine represent more potent and specific alternatives. However, awareness of the potential off-target effect of SQ 22536 on the NCS at higher concentrations is crucial. When the goal is to activate adenylyl cyclase and increase intracellular cAMP, forskolin remains the gold standard due to its direct and potent action.
Ultimately, the optimal choice of modulator will depend on the specific research question, the experimental system, and a thorough understanding of the potential confounding factors associated with each compound. This guide provides the necessary data and protocols to assist researchers in making an informed decision and to design robust and reliable experiments for dissecting the complexities of the cAMP signaling pathway.
References
- 1. A New Site and Mechanism of Action for the Widely Used Adenylate Cyclase Inhibitor SQ22,536 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Adenylyl Cyclase Inhibitor MDL-12,330A Potentiates Insulin Secretion via Blockade of Voltage-Dependent K+ Channels in Pancreatic Beta Cells | PLOS One [journals.plos.org]
- 3. The adenylyl cyclase inhibitor MDL-12,330A potentiates insulin secretion via blockade of voltage-dependent K(+) channels in pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Robust and Sensitive Spectrophotometric Assay for the Enzymatic Activity of Bacterial Adenylate Cyclase Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Adenylyl Cyclases - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The adenylate cyclase inhibitor MDL-12330A has a non-specific effect on glycine transport in Müller cells from the retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blossombio.com [blossombio.com]
- 10. revvity.com [revvity.com]
Cross-Validation of MDL12330A's Effects with Genetic Knockouts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of MDL12330A, a putative adenylyl cyclase (AC) inhibitor, with the phenotypes observed in genetic knockout models of adenylyl cyclase. The aim is to facilitate a clearer understanding of this compound's on-target and off-target effects, enabling more precise interpretation of experimental results.
This compound has been widely used as a tool to investigate the physiological roles of the adenylyl cyclase/cyclic AMP (AC/cAMP) signaling pathway.[1] However, accumulating evidence reveals that this compound exhibits significant off-target activities, most notably the blockade of voltage-dependent potassium (K_v) channels.[2][3][4] This pleiotropic action complicates the attribution of its effects solely to AC inhibition. Cross-validation with genetic models, such as adenylyl cyclase knockout (AC KO) animals and cell lines, is therefore crucial for discerning the true consequences of AC inhibition from the compound's non-specific effects.
Data Presentation: Pharmacological vs. Genetic Inhibition of Adenylyl Cyclase
The following tables summarize the reported effects of this compound in comparison to another AC inhibitor, SQ22536, and the phenotypes observed in various adenylyl cyclase knockout models. This comparative approach helps to delineate the effects likely mediated by AC inhibition from those arising from off-target interactions.
| Parameter | This compound | SQ22536 | Adenylyl Cyclase Knockout (various isoforms) | Primary Citation(s) |
| Adenylyl Cyclase Activity | Inhibits | Inhibits | Abolished or reduced | [2][5] |
| cAMP Levels | Decreased (in some contexts) | Decreased | Decreased | [2][6] |
| Insulin Secretion | Potentiated | No significant effect | Reduced (in soluble AC KO) | [2][3][7][8] |
| Action Potential Duration | Prolonged | No effect | Not directly comparable | [2][3][4] |
| Voltage-Dependent K+ (K_v) Channels | Inhibited | No effect | Not applicable | [1][2][3] |
| Intracellular Ca2+ ([Ca2+]i) | Increased | No effect | Not directly comparable | [2][3] |
| Neuronal Activity | Not extensively reported | Not extensively reported | Reduced (in AC3 KO) | [9] |
| Sleep Pattern | Not reported | Not reported | Altered (in AC3 KO) | [9] |
| Behavioral Phenotype | Not reported | Not reported | Depression-like (in AC3 KO) | [9] |
| Neuronal Excitotoxicity | Not reported | Not reported | Attenuated (in AC1 KO) | [10] |
Table 1: Comparison of this compound, SQ22536, and Adenylyl Cyclase Knockouts. This table highlights the divergent effects of this compound compared to the more specific AC inhibitor SQ22536 and genetic knockout models, particularly concerning insulin secretion and ion channel activity.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the cited studies.
Measurement of cAMP Production
To quantify intracellular cAMP levels, pancreatic islets are incubated in Krebs-Ringer bicarbonate buffer (KRBH) with varying glucose concentrations.[2] To prevent cAMP degradation, phosphodiesterase (PDE) inhibitors like isobutyl-1-methylxanthine (IBMX) and Ro 20-1724 are included.[2] Test compounds such as this compound, SQ22536, or the AC activator forskolin are then added.[2] Following incubation, the islets are processed to measure cAMP content, typically using a radioimmunoassay or other sensitive detection methods.[2]
Electrophysiology (Patch-Clamp Recording)
Whole-cell patch-clamp techniques are employed to measure ion channel currents and action potentials in cells like pancreatic beta-cells.[2][8] Cells are cultured on coverslips and recordings are performed at room temperature.[2] Specific voltage protocols are applied to elicit and record currents from voltage-dependent K+ (K_v) channels or Ca2+ channels.[2] The effects of compounds like this compound are assessed by comparing the currents and action potential durations before and after drug application.[2][4]
Intracellular Calcium ([Ca2+]i) Imaging
To measure changes in intracellular calcium concentrations, cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[8] Confocal microscopy is then used to visualize and quantify the fluorescence intensity, which is proportional to the [Ca2+]i.[2] This allows for the real-time monitoring of calcium dynamics in response to stimuli or pharmacological agents.
Generation of Adenylyl Cyclase Knockout Models
Genetic knockout of adenylyl cyclase isoforms can be achieved in mice through targeted gene deletion.[11] This involves creating a targeting vector to disrupt the gene of interest, which is then introduced into embryonic stem (ES) cells.[11] Successfully targeted ES cells are injected into blastocysts to generate chimeric mice, which are then bred to produce homozygous knockout animals.[11] More recently, CRISPR/Cas9 technology has been utilized to create stable knockout cell lines, such as in HEK293 cells, by targeting specific AC isoforms like AC3 and AC6.[6][12]
Mandatory Visualization
Signaling Pathway of this compound
Caption: On-target vs. off-target pathways of this compound.
Experimental Workflow for Cross-Validation
Caption: Workflow for cross-validating this compound effects.
Conclusion
The available evidence strongly suggests that this compound is not a specific inhibitor of adenylyl cyclase. Its potent inhibitory effect on voltage-dependent K+ channels leads to significant cellular consequences, such as prolonged action potential duration and increased intracellular calcium, which are independent of its action on the AC/cAMP pathway.[2][3] These off-target effects are particularly evident when comparing its actions to the more specific AC inhibitor SQ22536 and to the phenotypes of adenylyl cyclase knockout models.
For instance, this compound potentiates insulin secretion, an effect not observed with SQ22536 and contrary to the reduced insulin secretion seen in soluble AC knockout mice.[2][7][8] This discrepancy can be attributed to the K_v channel blockade by this compound.
Therefore, researchers utilizing this compound should exercise caution in attributing its observed effects solely to the inhibition of adenylyl cyclase. Cross-validation with more specific inhibitors like SQ22536 and, ideally, with genetic knockout models is imperative for a rigorous and accurate interpretation of experimental data. This comparative approach is essential for delineating the precise roles of adenylyl cyclase isoforms in various physiological and pathological processes.
References
- 1. caymanchem.com [caymanchem.com]
- 2. The Adenylyl Cyclase Inhibitor MDL-12,330A Potentiates Insulin Secretion via Blockade of Voltage-Dependent K+ Channels in Pancreatic Beta Cells | PLOS One [journals.plos.org]
- 3. The adenylyl cyclase inhibitor MDL-12,330A potentiates insulin secretion via blockade of voltage-dependent K(+) channels in pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Adenylyl Cyclase Inhibitor MDL-12,330A Potentiates Insulin Secretion via Blockade of Voltage-Dependent K+ Channels in Pancreatic Beta Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Novel CRISPR/Cas9-Based Cellular Model to Explore Adenylyl Cyclase and cAMP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New insights concerning the molecular basis for defective glucoregulation in soluble adenylyl cyclase knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ablation of Type III Adenylyl Cyclase in Mice Causes Reduced Neuronal Activity, Altered Sleep Pattern, and Depression-like Phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genetic evidence for adenylyl cyclase 1 as a target for preventing neuronal excitotoxicity mediated by N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Generation of adenylyl cyclase knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Novel CRISPR/Cas9-Based Cellular Model to Explore Adenylyl Cyclase and cAMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to K+ Channel Blockers in Pancreatic Beta Cells: MDL12330A and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MDL12330A and other key potassium (K+) channel blockers used in the study of pancreatic beta cell function and insulin secretion. The information presented is collated from peer-reviewed scientific literature to aid in the selection of appropriate pharmacological tools for research and drug development.
Introduction to K+ Channels in Beta Cell Function
Pancreatic beta cells are electrically excitable cells that play a central role in glucose homeostasis through the regulated secretion of insulin. The electrical activity of these cells is finely tuned by the activity of various ion channels, with potassium (K+) channels being of paramount importance. Two major classes of K+ channels govern the beta cell membrane potential and, consequently, insulin release: ATP-sensitive K+ (KATP) channels and voltage-gated K+ (KV) channels.
-
KATP Channels: These channels are metabolic sensors, directly linking the intracellular ATP/ADP ratio to membrane potential. An increase in glucose metabolism elevates this ratio, leading to the closure of KATP channels. This closure depolarizes the cell membrane, a critical initial step in glucose-stimulated insulin secretion (GSIS).
-
KV Channels: These channels are activated by membrane depolarization and are responsible for the repolarization phase of the action potential. By allowing K+ efflux, they curtail the duration of the action potential and thereby limit Ca2+ influx and insulin exocytosis.
Blockers of these channels are invaluable tools for studying beta cell physiology and are explored as potential therapeutic agents for diabetes. This guide focuses on this compound, a compound initially identified as an adenylyl cyclase inhibitor, and compares its effects to classical KATP channel blockers (sulfonylureas) and other KV channel inhibitors.
Comparative Analysis of K+ Channel Blockers
The following tables summarize the quantitative data on the effects of this compound and other representative K+ channel blockers on beta cell function.
Table 1: Inhibitory Potency of K+ Channel Blockers on Target Channels in Pancreatic Beta Cells
| Compound | Target Channel | IC50 Value | Species | Reference |
| This compound | Voltage-gated K+ (KV) channels | 7.22 µM | Rat | [1][2] |
| Glibenclamide | ATP-sensitive K+ (KATP) channels | ~0.9 µM | Not specified | [3] |
| Tolbutamide | ATP-sensitive K+ (KATP) channels | ~0.3 µM | Not specified | [4] |
| Guangxitoxin-1E (GxTX-1E) | KV2.1 and KV2.2 channels | 1-3 nM | Not specified | [5][6] |
| Tetraethylammonium (TEA) | Non-selective K+ channels | Millimolar range (e.g., IC50 = 0.54 mM for total KV current) | Human | [7] |
Disclaimer: The data presented in this table are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 2: Effects of K+ Channel Blockers on Glucose-Stimulated Insulin Secretion (GSIS) in Pancreatic Beta Cells
| Compound | Concentration | Fold Increase in GSIS (vs. control) | Glucose Concentration | Species | Reference |
| This compound | 10 µM | ~1.7 | 8.3 mM | Rat | [8][9][10][11] |
| Tolbutamide | Not specified | Potentiates GSIS | 5-10 mM | Rat | [12] |
| Guangxitoxin-1E (GxTX-1E) | 1 µM | Enhances GSIS | 16 mM | Human | [4] |
| Tetraethylammonium (TEA) | 10 mM | Enhances GSIS | 16 mM | Mouse | [5] |
Disclaimer: The data presented in this table are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Signaling Pathways and Mechanisms of Action
The disparate effects of these K+ channel blockers stem from their distinct molecular targets and downstream consequences on beta cell electrophysiology.
Mechanism of KATP Channel Blockers (e.g., Sulfonylureas)
Sulfonylureas, such as tolbutamide and glibenclamide, are a class of drugs widely used to treat type 2 diabetes.[7] They function by binding to the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel complex in pancreatic beta cells.[7] This binding event promotes the closure of the KATP channel, independent of the intracellular ATP/ADP ratio. The resulting decrease in K+ efflux leads to membrane depolarization, which in turn opens voltage-gated Ca2+ channels. The subsequent influx of Ca2+ is the primary trigger for the exocytosis of insulin-containing granules.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Tea enhances insulin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ATP-sensitive potassium channelopathies: focus on insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Guangxitoxin 1E | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 7. What are KATP channels blockers and how do they work? [synapse.patsnap.com]
- 8. The adenylyl cyclase inhibitor MDL-12,330A potentiates insulin secretion via blockade of voltage-dependent K(+) channels in pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulfonylureas enhance exocytosis from pancreatic beta-cells by a mechanism that does not involve direct activation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Disrupting actin filaments enhances glucose-stimulated insulin secretion independent of the cortical actin cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diabeticstudies.org [diabeticstudies.org]
- 12. Insulin release by tolbutamide and glibenclamide. A comparative study on the perfused rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to Validating the Specificity of the Adenylyl Cyclase Inhibitor MDL12330A in a Novel Cell Line
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the specificity of the adenylyl cyclase (AC) inhibitor MDL12330A in a new cell line. Given the documented off-target effects of this compound, a rigorous validation process is crucial for the accurate interpretation of experimental results. This document outlines a series of experiments to differentiate between the on-target inhibition of adenylyl cyclase and potential confounding off-target activities, with comparisons to alternative inhibitors.
Introduction to this compound and the Importance of Specificity
This compound is a widely utilized pharmacological tool for studying the role of the adenylyl cyclase/cyclic AMP (cAMP) signaling pathway in various cellular processes.[1][2][3][4] Adenylyl cyclases are enzymes that convert ATP to cAMP, a ubiquitous second messenger. However, emerging evidence indicates that this compound is not entirely specific for adenylyl cyclase and can exert effects on other cellular targets.[2][3][5][6] Documented off-target effects include the inhibition of voltage-dependent potassium (K+) channels, cyclic GMP (cGMP) phosphodiesterases, and interference with calcium signaling and glycine transport.[2][3][5][6]
Comparative Inhibitor Overview
To ascertain the specificity of this compound, its effects should be compared with those of other adenylyl cyclase inhibitors with different mechanisms of action and off-target profiles.
| Inhibitor | Primary Target | Known Off-Target Effects | Notes |
| This compound | Adenylyl Cyclase | Voltage-dependent K+ channels, cAMP/cGMP phosphodiesterases, Ca2+ channels, Glycine transport.[2][3][5][6] | A non-selective adenylyl cyclase inhibitor. |
| SQ 22536 | Adenylyl Cyclase (P-site inhibitor) | Can have effects on ERK activation unrelated to cAMP signaling.[7] Generally considered more specific for AC than this compound.[2][3] | A dideoxyadenosine analog that acts as a P-site inhibitor of adenylyl cyclase.[7][8] |
| KH7 | Soluble Adenylyl Cyclase (sAC) | Can have sAC-independent effects.[7] | Primarily an inhibitor of soluble adenylyl cyclase. |
| ST034307 | Adenylyl Cyclase 1 (AC1) | Potentiation of AC2 and moderate potentiation of AC5/6 at higher concentrations.[9] | A selective inhibitor of a specific AC isoform. |
Experimental Validation Workflow
The following experimental workflow is proposed to validate the specificity of this compound in a new cell line.
Detailed Experimental Protocols
1. cAMP Accumulation Assay
-
Objective: To determine the potency of this compound and SQ 22536 in inhibiting adenylyl cyclase activity.
-
Methodology:
-
Seed the new cell line in 24-well plates and grow to 80-90% confluency.
-
Pre-incubate cells with varying concentrations of this compound or SQ 22536 (e.g., 1 µM to 100 µM) for 30 minutes. Include a vehicle control (e.g., DMSO).
-
Stimulate adenylyl cyclase with an appropriate agonist (e.g., 10 µM Forskolin, a direct AC activator) for 15 minutes.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
-
Generate dose-response curves and calculate the IC50 values for each inhibitor.
-
2. Downstream Signaling Pathway Analysis (Western Blot)
-
Objective: To assess the effect of this compound and SQ 22536 on the phosphorylation of downstream targets of the cAMP pathway, such as CREB.
-
Methodology:
-
Treat cells with this compound or SQ 22536 at their respective IC50 concentrations, followed by stimulation with Forskolin.
-
Lyse the cells and perform protein quantification.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-CREB and total CREB.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify band intensities and normalize phospho-CREB to total CREB.
-
3. Patch-Clamp Electrophysiology
-
Objective: To directly measure the effect of this compound on voltage-dependent K+ channels.
-
Methodology:
-
Culture the new cell line on glass coverslips suitable for patch-clamp recording.
-
Perform whole-cell patch-clamp recordings to measure outward K+ currents.
-
Apply voltage steps to elicit K+ currents before and after the application of this compound (e.g., 10 µM).
-
As a negative control, apply SQ 22536 and observe any changes in K+ currents.
-
Analyze the current-voltage relationship to determine the extent of K+ channel inhibition by this compound.
-
4. Intracellular Calcium Imaging
-
Objective: To investigate potential off-target effects of this compound on intracellular calcium levels.
-
Methodology:
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Establish a baseline fluorescence reading.
-
Perfuse the cells with this compound and monitor changes in intracellular calcium concentration.
-
Compare the response to a known modulator of calcium signaling in the cell line as a positive control.
-
Interpreting the Results
The specificity of this compound can be determined by comparing the outcomes of the above experiments.
-
Scenario 1: Specific AC Inhibition. If this compound and SQ 22536 both inhibit forskolin-stimulated cAMP accumulation and downstream signaling with similar potencies, and this compound has no significant effect on K+ channels or intracellular calcium at concentrations that inhibit AC, then its effects in the new cell line are likely specific to adenylyl cyclase inhibition.
-
Scenario 2: Off-Target Effects Dominate. If this compound inhibits the cellular response of interest, but SQ 22536 does not, and patch-clamp experiments reveal a potent inhibition of K+ channels by this compound at similar concentrations, it is highly probable that the observed phenotype is due to off-target effects.[2][3]
-
Scenario 3: Mixed Effects. this compound may exhibit both on-target and off-target effects within the same concentration range. In this case, careful dose-response studies and the use of multiple, structurally distinct inhibitors are essential to dissect the contribution of each target to the overall cellular response.
Signaling Pathway Diagram
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Adenylyl Cyclase Inhibitor MDL-12,330A Potentiates Insulin Secretion via Blockade of Voltage-Dependent K+ Channels in Pancreatic Beta Cells | PLOS One [journals.plos.org]
- 3. The Adenylyl Cyclase Inhibitor MDL-12,330A Potentiates Insulin Secretion via Blockade of Voltage-Dependent K+ Channels in Pancreatic Beta Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The adenylyl cyclase inhibitor MDL-12,330A potentiates insulin secretion via blockade of voltage-dependent K(+) channels in pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The adenylate cyclase inhibitor MDL-12330A has a non-specific effect on glycine transport in Müller cells from the retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A New Site and Mechanism of Action for the Widely Used Adenylate Cyclase Inhibitor SQ22,536 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Distinction between Soluble and Transmembrane Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoform Selectivity of Adenylyl Cyclase Inhibitors: Characterization of Known and Novel Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Inhibition of adenylyl cyclase 1 by ST034307 inhibits IP3-evoked changes in sino-atrial node beat rate [frontiersin.org]
A Comparative Analysis of MDL12330A and KH7 as Adenylyl Cyclase Inhibitors
For researchers investigating the intricate roles of cyclic AMP (cAMP) signaling, the selection of appropriate pharmacological tools is paramount. This guide provides a detailed comparison of two commonly used adenylyl cyclase (AC) inhibitors, MDL12330A and KH7, to aid in the selection of the most suitable compound for specific research applications. This comparison focuses on their mechanism of action, selectivity, and potential off-target effects, supported by experimental data.
Overview of this compound and KH7
This compound is recognized as a non-selective inhibitor of adenylyl cyclases, affecting the activity of transmembrane adenylyl cyclases (tmACs). In addition to its impact on AC, it has been reported to inhibit cAMP and cGMP phosphodiesterases. Conversely, KH7 is characterized as a selective inhibitor of soluble adenylyl cyclase (sAC), a distinct class of AC that is not regulated by G-proteins.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data on the inhibitory potency of this compound and KH7 against different forms of adenylyl cyclase.
| Inhibitor | Target | IC50 Value | Reference |
| This compound | Histamine-stimulated AC activity | ~20 µM and ~300 µM (biphasic) | |
| Purified rat sACt | 240 µM | ||
| AC2 and AC3 | Modest inhibition at 100 µM | ||
| AC5 | No inhibition at 100 µM | ||
| KH7 | Soluble Adenylyl Cyclase (sAC) in vivo | 3 - 10 µM | |
| Purified rat sACt | 3 µM | ||
| Transmembrane Adenylyl Cyclases (tmACs) | Inert at concentrations up to 300 µM |
Mechanism of Action and Selectivity
This compound's non-selectivity extends to different isoforms of transmembrane adenylyl cyclases and even other enzyme families like phosphodiesterases. This broad activity profile can be advantageous for studies aiming to achieve a general reduction in cAMP levels. However, it presents a significant challenge when the goal is to dissect the specific contributions of different AC isoforms to a physiological process. Furthermore, this compound has been documented to exert off-target effects, including the inhibition of voltage-dependent K+ channels and glycine transport, which can complicate data interpretation.
In contrast, KH7 demonstrates marked selectivity for soluble adenylyl cyclase. This makes it a valuable tool for investigating the specific roles of sAC in cellular functions such as sperm motility and insulin secretion. It is reported to be inert towards tmACs at concentrations up to 300 μM, providing a clear distinction in its mechanism of action compared to this compound. However, researchers should be aware of potential off-target effects of KH7, as some studies suggest it can impact mitochondrial ATP production by acting as a classical uncoupler and a direct inhibitor of mitochondrial complex I.
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound and KH7 on adenylyl cyclase activity is typically performed using in vitro and cell-based assays that measure the production of cAMP.
In Vitro Adenylyl Cyclase Inhibition Assay
This assay measures the ability of an inhibitor to block the enzymatic activity of purified or membrane-bound adenylyl cyclase.
Protocol:
-
Enzyme Preparation: Purified recombinant adenylyl cyclase isoforms or cell membranes expressing specific AC isoforms are used as the enzyme source.
-
Reaction Mixture: The reaction is typically carried out in a buffer containing ATP (the substrate for adenylyl cyclase), Mg2+ or Mn2+ (as cofactors), and a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of the newly synthesized cAMP.
-
Inhibitor Addition: Varying concentrations of the test inhibitor (this compound or KH7) are added to the reaction mixture.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of the enzyme preparation and incubated at a controlled temperature (e.g., 30°C) for a specific duration. The reaction is then terminated, often by the addition of a stop solution containing EDTA.
-
cAMP Quantification: The amount of cAMP produced is quantified using various methods, such as competitive binding assays (e.g., radioimmunoassay or enzyme-linked immunosorbent assay - ELISA) or luminescence-based assays (e.g., cAMP-Glo™ Assay).
-
Data Analysis: The concentration of the inhibitor that produces 50% inhibition of AC activity (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based cAMP Accumulation Assay
This assay measures the effect of an inhibitor on cAMP levels within intact cells.
Protocol:
-
Cell Culture: Cells expressing the adenylyl cyclase of interest are cultured in appropriate media.
-
Cell Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to allow for the accumulation of cAMP. Subsequently, cells are treated with the test inhibitor (this compound or KH7) at various concentrations.
-
Stimulation: To measure the inhibition of stimulated AC activity, cells are treated with an appropriate agonist (e.g., forskolin to directly activate most tmACs, or a specific GPCR agonist).
-
Cell Lysis: After a defined incubation period, the cells are lysed to release the intracellular cAMP.
-
cAMP Quantification: The cAMP levels in the cell lysates are measured using commercially available kits, such as HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based assays.
-
Data Analysis: The IC50 value is determined by analyzing the dose-response curve of the inhibitor's effect on agonist-stimulated cAMP accumulation.
Signaling Pathway
The following diagram illustrates the distinct points of intervention for this compound and KH7 within the adenylyl cyclase signaling pathway.
Caption: Distinct inhibition points of this compound and KH7 in AC signaling pathways.
Conclusion
The choice between this compound and KH7 as an adenylyl cyclase inhibitor should be guided by the specific research question.
-
This compound may be considered for studies requiring a general, non-selective inhibition of transmembrane adenylyl cyclases, with the caveat of its known off-target effects and inhibition of phosphodiesterases which must be accounted for in the experimental design and data interpretation.
-
KH7 is the preferred inhibitor for specifically investigating the physiological roles of soluble adenylyl cyclase, owing to its high selectivity over transmembrane adenylyl cyclases. Researchers using KH7 should remain mindful of its potential effects on mitochondrial function.
Safety Operating Guide
Navigating the Safe Disposal of MDL12330A: A Step-by-Step Guide
For researchers, scientists, and drug development professionals utilizing MDL12330A, an inhibitor of adenylyl cyclase, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While some safety data sheets (SDS) for MDL-12,330A hydrochloride state that it is not classified as a hazardous substance under the Globally Harmonized System (GHS), a cautious approach to its disposal is recommended due to its biological activity and the potential for unforeseen hazards. This guide provides a comprehensive overview of the recommended disposal procedures for this compound, emphasizing safety and compliance with standard laboratory practices.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat.[1] Ensure that all handling of this compound, including preparation for disposal, is conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]
In the event of accidental contact, follow these first-aid measures:
-
After inhalation: Move to fresh air.[1]
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[1]
-
After eye contact: Rinse out with plenty of water.[1]
-
If swallowed: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.
Recommended Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a chemical waste product, regardless of its non-hazardous classification. This ensures the highest level of safety and environmental protection.
Step 1: Collection and Storage of Waste
All solid this compound waste, including unused product and contaminated materials such as weighing paper or pipette tips, should be collected in a designated, clearly labeled, and sealable hazardous waste container. For solutions of this compound, use a separate, compatible, and clearly labeled container for liquid chemical waste. Never mix this compound waste with other incompatible waste streams.
Step 2: Labeling of Waste Containers
Properly label all waste containers with the full chemical name ("MDL-12,330A hydrochloride"), the approximate quantity, and the date of accumulation. This information is crucial for the waste disposal vendor.
Step 3: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste. Professional disposal services are equipped to handle and dispose of chemical waste in accordance with all local, state, and federal regulations.
Step 4: Decontamination of Work Surfaces
After collecting and storing the waste, thoroughly decontaminate all work surfaces and equipment that came into contact with this compound using an appropriate cleaning agent.
Important Considerations:
-
Do not dispose of this compound down the drain. This can contaminate waterways and interfere with wastewater treatment processes.
-
Do not dispose of solid this compound in the regular trash.
-
For accidental spills, contain the spill and clean it up using appropriate absorbent materials. The collected spill cleanup materials should also be disposed of as chemical waste. For large spills, evacuate the area and contact your EHS office.
Summary of this compound Properties
| Property | Information |
| Chemical Name | cis-N-(2-Phenylcyclopentyl)azacyclotridec-1-en-2-amine hydrochloride |
| Synonyms | MDL-12330A, Hydrochloride; RMI 12330A |
| CAS Number | 40297-09-4 |
| Molecular Formula | C23H36N2 · HCl |
| Appearance | Solid |
| Storage | Store at 2-8°C |
This data is compiled from multiple sources.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling MDL12330A
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like MDL12330A, a cell-permeable and irreversible inhibitor of adenylate cyclase.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Hazard Identification and Safety Data
Quantitative Data Summary
| Property | Value | Source |
| Physical Form | Solid | Sigma-Aldrich |
| Color | White | Sigma-Aldrich |
| Storage Temperature | 2-8°C | Sigma-Aldrich |
| Storage Class | 11 - Combustible Solids | Sigma-Aldrich |
| Water Hazard Class | WGK 3 (highly hazardous to water) | Sigma-Aldrich |
| Toxicity | Standard Handling (A) | Sigma-Aldrich |
Personal Protective Equipment (PPE)
The primary line of defense against chemical exposure is appropriate personal protective equipment. When handling this compound, the following PPE is mandatory to protect the eyes, hands, skin, and respiratory system.
Recommended Personal Protective Equipment for this compound
-
Eye Protection : Chemical splash goggles are essential to provide full splash and impact protection for the eyes.[2]
-
Hand Protection : Nitrile gloves tested for use with chemotherapy or other hazardous drugs should be worn.[3] If there is a potential for leaking or splashing, double gloving is required.[3]
-
Body Protection : A lab coat or a gown that is resistant to permeability by hazardous drugs must be worn to protect the skin and clothing.[2][3]
-
Respiratory Protection : When handling the solid, powdered form of this compound, an N95 respirator is recommended to prevent inhalation of dust particles.[4]
Operational and Disposal Plans
Handling and Storage:
-
Use this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid generating dust when working with the solid form.
-
Store the compound in a tightly sealed container in a cool, dry place at the recommended temperature of 2-8°C.[1]
-
Prepared stock solutions should be aliquoted and frozen at -20°C for up to 2 months or at -80°C for up to 6 months.[1][5]
Spill Management:
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
This compound Spill Response Workflow
-
Evacuate : Immediately clear the area of all personnel.
-
Alert : Notify your supervisor and the institutional Environmental Health and Safety (EH&S) department.
-
Secure the Area : Restrict access to the spill area.
-
Consult the SDS : Refer to the Safety Data Sheet for specific cleanup instructions.
-
Personal Protective Equipment : Don the appropriate PPE, including double gloves, a lab coat, and safety goggles. For a large spill of powdered material, a respirator is necessary.
-
Containment and Cleanup : For a solid spill, carefully sweep or scoop the material into a designated waste container. For a liquid spill, use an absorbent material to contain and collect the spill.
-
Decontamination : Clean the spill area with a suitable detergent and water.
-
Disposal : All contaminated materials, including PPE, must be disposed of as hazardous waste in accordance with institutional and local regulations.
Disposal:
-
Unused this compound and any contaminated disposable materials should be collected in a designated, labeled hazardous waste container.
-
Dispose of the hazardous waste through your institution's EH&S department or a licensed chemical waste disposal company.
-
Do not dispose of this compound down the drain, as it is highly hazardous to aquatic life.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
